Technical Documentation Center

3-Iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid

Core Science & Biosynthesis

Foundational

"13C NMR analysis of 3-Iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid"

An In-depth Technical Guide to the ¹³C NMR Analysis of 3-Iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylic Acid Abstract This technical guide provides a comprehensive framework for the ¹³C Nuclear Magnetic Resonance (NMR) ana...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the ¹³C NMR Analysis of 3-Iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylic Acid

Abstract

This technical guide provides a comprehensive framework for the ¹³C Nuclear Magnetic Resonance (NMR) analysis of 3-Iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid, a heterocyclic scaffold of significant interest in medicinal chemistry and fragment-based drug discovery.[1] Given the absence of readily available public spectral data for this specific molecule, this document emphasizes the foundational principles and predictive methodologies required for its structural elucidation. We will explore the anticipated chemical shifts based on the unique electronic environment created by the fused pyrazolo-pyridine core, the iodo-substituent, and the carboxylic acid moiety. Furthermore, this guide presents a detailed, field-proven experimental protocol for acquiring high-quality ¹³C NMR spectra and a logical workflow for data interpretation, designed to empower researchers in their synthetic and drug development endeavors.

Introduction: The Structural Significance of a Complex Heterocycle

The pyrazolo[3,4-c]pyridine core is a valuable scaffold in modern drug discovery, offering a rigid, three-dimensional structure with multiple vectors for chemical elaboration.[1] The specific derivative, 3-Iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid, combines several key features: a pyrazole ring, a pyridine ring, a heavy halogen atom (iodine), and a carboxylic acid. This combination makes it a versatile building block for creating complex molecular architectures.

Unambiguous structural verification is the bedrock of chemical synthesis and drug development. ¹³C NMR spectroscopy is an indispensable tool for this purpose, providing a direct fingerprint of the carbon skeleton of a molecule. Each unique carbon atom in a distinct electronic environment yields a specific resonance, or chemical shift, in the spectrum. This guide will deconstruct the expected ¹³C NMR spectrum of the title compound, providing the rationale behind the predicted chemical shifts and a robust protocol for their experimental verification.

Molecular Structure and Theoretical Considerations

To interpret the ¹³C NMR spectrum, one must first understand the molecule's structure and the key electronic factors at play.

Numbering Convention and Tautomerism

The IUPAC numbering for the pyrazolo[3,4-c]pyridine ring system is crucial for unambiguous peak assignment. A significant consideration for the pyrazole moiety is the potential for prototropic tautomerism, where the N-H proton can reside on either nitrogen (N1 or N2). For substituted pyrazolo[3,4-c]pyridine derivatives, studies have shown that the N1-H tautomer is typically the predominant form in solution.[2] This guide will proceed with the assumption of the N1-H tautomer, but researchers should be aware that the presence of the N2-H tautomer, or rapid exchange between the two, could lead to averaged signals or the appearance of minor peaks.

Caption: IUPAC numbering of the target molecule.

Key Factors Influencing ¹³C Chemical Shifts

The chemical shift (δ) of each carbon is determined by its local electronic environment. For this molecule, the primary influences are:

  • Aromaticity and Hybridization: All seven ring carbons are sp² hybridized, placing their expected signals broadly in the aromatic region (δ 100-160 ppm).

  • Inductive Effects: The electronegative nitrogen atoms in both rings withdraw electron density from adjacent carbons, causing them to be "deshielded" and resonate at a higher chemical shift (further downfield). The carboxylic acid group is also strongly electron-withdrawing.

  • The Heavy Atom Effect: The iodine atom at the C3 position introduces a significant shielding effect on the carbon to which it is directly attached.[3] This is due to the large number of electrons on the iodine atom, which circulate in the magnetic field and create a counter-field that shields the C3 nucleus. This effect shifts the C3 signal significantly upfield (to a lower δ value) compared to a typical aromatic carbon.[4]

  • Quaternary Carbons: Carbons that are not bonded to any protons (C3, C3a, C5, C7a) will typically show weaker signals in a standard proton-decoupled ¹³C NMR spectrum. This is due to a longer relaxation time and the absence of the Nuclear Overhauser Effect (NOE), an enhancement of the carbon signal that occurs when nearby protons are irradiated.[5]

Predicted ¹³C NMR Spectral Data

Based on the principles above and data from analogous structures like pyridines[6], pyrazoles, and iodo-substituted aromatics[7], we can predict the chemical shift for each carbon atom.

Carbon AtomPredicted Chemical Shift (δ, ppm)Justification and Key Influences
C=O 165 - 175Carboxyl Carbon: The most deshielded carbon due to direct bonding to two highly electronegative oxygen atoms.[8]
C7 145 - 155Pyridine Ring (α to N): Adjacent to the ring nitrogen (N6), causing significant deshielding.
C3a 140 - 150Bridgehead Quaternary Carbon: Part of the pyrazole ring and fused to the pyridine ring. Influenced by two adjacent nitrogen atoms (N1, N2).
C7a 135 - 145Bridgehead Quaternary Carbon: Fused between the two rings, influenced by N1 of the pyrazole and N6 of the pyridine ring.
C5 130 - 140Carboxy-Substituted Quaternary Carbon: Deshielded by the attached electron-withdrawing carboxylic acid group.
C4 115 - 125Pyridine Ring (β to N): Less deshielded than C7 as it is further from the pyridine nitrogen.
C3 85 - 100Iodo-Substituted Quaternary Carbon: Significantly shielded by the "heavy atom effect" of iodine, shifting it far upfield from the typical aromatic region.[3][4] This is the most diagnostic signal in the spectrum.

Experimental Protocol for NMR Analysis

This section provides a robust, step-by-step methodology for acquiring high-quality ¹³C NMR data for the title compound.

Sample Preparation
  • Purity: Ensure the sample is of high purity (>95%) to avoid spectral contamination. Residual solvents or synthetic impurities can complicate interpretation.

  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent. Its high polarity will readily dissolve the carboxylic acid, and it will allow for the observation of the exchangeable N-H and O-H protons in a corresponding ¹H NMR spectrum.

  • Concentration: Dissolve approximately 15-25 mg of the compound in 0.6-0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube. This concentration provides a good balance for obtaining a decent signal-to-noise ratio in a reasonable time.

Spectrometer Setup and Data Acquisition
  • Instrumentation: A high-resolution NMR spectrometer with a proton frequency of at least 400 MHz (corresponding to a ¹³C frequency of ~100 MHz) is recommended.[9]

  • Tuning and Matching: Ensure the probe is properly tuned to the ¹³C frequency and matched to the impedance of the instrument.

  • Locking and Shimming: Lock the spectrometer's field frequency onto the deuterium signal of the DMSO-d₆. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is critical for achieving sharp, well-resolved peaks.[9]

  • Temperature: Maintain a constant sample temperature, typically 25 °C (298 K), for reproducibility.

¹³C Acquisition Parameters

Due to the low natural abundance (1.1%) of the ¹³C isotope, acquisition parameters must be optimized for sensitivity.

  • Pulse Sequence: A standard inverse-gated proton decoupling sequence (e.g., zgig on Bruker systems) is often used for quantitative ¹³C NMR, but for simple identification, a standard power-gated decoupling sequence (e.g., zgpg30) is sufficient and faster.

  • Acquisition Time (AQ): Set to 1-2 seconds to allow for good digital resolution.

  • Relaxation Delay (D1): A delay of 2-5 seconds is a good starting point. Quaternary carbons have longer relaxation times, and a longer delay may be needed for them to be properly observed.

  • Number of Scans (NS): A significantly higher number of scans is required compared to ¹H NMR. Start with 1024 scans and increase as needed to achieve an adequate signal-to-noise ratio. This can take anywhere from 30 minutes to several hours.[3]

Data Processing and Interpretation Workflow

The path from raw experimental data to a fully assigned structure follows a clear, logical sequence.

G A Sample Preparation (Compound in DMSO-d6) B NMR Data Acquisition (13C Spectrometer Run) A->B Insert into Spectrometer C Raw Data (FID) B->C Generate D Fourier Transform (FT) Phase & Baseline Correction C->D Process E Processed Spectrum (Chemical Shifts) D->E Yields F Peak Picking & Integration E->F Analyze G Initial Peak Assignment (Based on Prediction Table) F->G Correlate H Advanced Analysis (Optional) (DEPT, 2D NMR: HSQC, HMBC) G->H For Ambiguity I Final Structure Verification G->I Confirm H->I Refine Assignment

Sources

Exploratory

A Technical Guide to Investigating the Biological Activity of 3-Iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylic Acid and Its Derivatives

Abstract This technical guide outlines a comprehensive, hypothesis-driven research plan to investigate the potential biological activity of 3-Iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid. While direct biological dat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide outlines a comprehensive, hypothesis-driven research plan to investigate the potential biological activity of 3-Iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid. While direct biological data for this specific compound is not publicly available, its documented use as a key intermediate in the synthesis of potent Janus kinase (JAK) inhibitors provides a strong rationale for exploring its potential in kinase-mediated signaling pathways. This document serves as a roadmap for researchers, detailing a logical progression from in silico analysis and biochemical assays to cell-based target engagement and functional pathway modulation studies. We provide detailed, field-proven protocols and explain the causality behind experimental choices, empowering drug development professionals to rigorously evaluate this scaffold and its derivatives as potential therapeutic agents.

Introduction: From Synthetic Intermediate to Therapeutic Hypothesis

The compound 3-Iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid is a heterocyclic molecule featuring a pyrazolopyridine core. This scaffold is recognized in medicinal chemistry as a "privileged structure," frequently found in molecules designed to target the ATP-binding site of protein kinases.[1][2][3] Although this specific iodo-acid is primarily cited as a synthetic precursor, its structural features suggest significant potential for derivatization into biologically active agents.[4][5]

The most compelling lead for investigating its potential activity comes from patent literature, where it serves as a building block for Janus kinase (JAK) inhibitors.[6][7] The JAK family of non-receptor tyrosine kinases—comprising JAK1, JAK2, JAK3, and TYK2—are central mediators of cytokine and growth factor signaling.[8][9] They play a critical role in the immune system, and their dysregulation is implicated in a host of autoimmune disorders, inflammatory conditions, and cancers.[10][11][12]

Therefore, this guide is predicated on the primary hypothesis that derivatives of 3-Iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid are likely to exhibit inhibitory activity against one or more members of the JAK family. The following sections will detail a systematic workflow to test this hypothesis, validate target engagement, and characterize the downstream cellular consequences.

The JAK-STAT Signaling Pathway: A Primary Therapeutic Target

The JAK-STAT pathway provides a direct route for transmitting extracellular cytokine signals to the nucleus to modulate gene expression.[10] The process is initiated when a cytokine binds to its receptor, leading to the activation of receptor-associated JAKs. These activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[12][13] Once docked, STATs are themselves phosphorylated by JAKs, causing them to dimerize, translocate to the nucleus, and act as transcription factors for target genes involved in inflammation, immunity, and cell proliferation.[9][13] Given its central role in these processes, inhibiting JAK activity is a clinically validated strategy for treating various immune-mediated diseases.[11][14]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Receptor Cytokine Receptor JAK JAK Cytokine Receptor->JAK associates Cytokine Receptor->JAK 2. JAK Activation (Autophosphorylation) STAT_inactive STAT (inactive) JAK->STAT_inactive 3. STAT Phosphorylation STAT_active STAT-P (active dimer) STAT_inactive->STAT_active 4. Dimerization DNA DNA STAT_active->DNA 5. Nuclear Translocation & DNA Binding Gene_Expression Gene Expression (Inflammation, Proliferation) DNA->Gene_Expression 6. Transcription Cytokine Cytokine Cytokine->Cytokine Receptor 1. Binding Inhibitor Pyrazolopyridine Inhibitor Inhibitor->JAK Inhibition

Figure 1: The JAK-STAT signaling pathway and the point of therapeutic intervention by a kinase inhibitor.

Proposed Research Workflow: A Multi-Stage Approach

A rigorous evaluation of a novel chemical entity requires a tiered approach, moving from broad, high-throughput methods to more complex, physiologically relevant models. This workflow ensures that resources are focused on compounds with genuine promise.

Research_Workflow cluster_stage1 Stage 1: Initial Screening & SAR cluster_stage2 Stage 2: Cellular Validation cluster_stage3 Stage 3: Selectivity & Safety Profiling Derivative_Synthesis Derivative Synthesis (Leverage Iodo & Acid groups) Biochemical_Assay Biochemical Kinase Assay (IC50 vs. JAK1, 2, 3, TYK2) Derivative_Synthesis->Biochemical_Assay Test Analogs CETSA Target Engagement Assay (CETSA) Biochemical_Assay->CETSA Advance Hits pSTAT_Assay Functional Assay (pSTAT Western Blot / Flow) CETSA->pSTAT_Assay Confirm Binding Cell_Prolif Phenotypic Assay (Cytokine-Dependent Cell Proliferation) pSTAT_Assay->Cell_Prolif Confirm Function Kinome_Scan Kinome-Wide Selectivity (Panel Screen) Cell_Prolif->Kinome_Scan Advance Leads Safety_Assay Early Safety Assessment (e.g., hERG) Kinome_Scan->Safety_Assay Prioritize Selective Leads

Figure 2: A tiered experimental workflow for characterizing novel kinase inhibitors.

Stage 1: Biochemical Potency and Structure-Activity Relationship (SAR)

The initial goal is to determine if derivatives of the core scaffold can inhibit JAK enzymes directly. The "3-Iodo" group is an ideal synthetic handle for introducing chemical diversity via cross-coupling reactions (e.g., Suzuki, Sonogashira), while the "5-carboxylic acid" can be readily converted to a variety of amides. This allows for the rapid generation of a small library of analogs to explore the structure-activity relationship (SAR).

Experimental Protocol: In Vitro Biochemical Kinase Assay (ADP-Glo™ Format)

This assay quantifies enzyme activity by measuring the amount of ADP produced during the kinase reaction.[15][16]

  • Compound Preparation : Prepare a 10-point, 3-fold serial dilution of each test compound in 100% DMSO, starting at 1 mM.

  • Assay Plate Preparation : Transfer a small volume (e.g., 100 nL) of each compound dilution into a 384-well assay plate. Include DMSO-only wells as a "high activity" control and a known pan-JAK inhibitor (e.g., Tofacitinib) as a "low activity" control.

  • Enzyme/Substrate Addition : Prepare a solution containing the recombinant JAK enzyme (e.g., JAK1, JAK2, JAK3, or TYK2) and a suitable peptide substrate in kinase assay buffer.[17] Add this mix to the wells containing the compounds and incubate briefly (15 minutes) at room temperature to allow for compound binding.[15]

  • Reaction Initiation : Start the kinase reaction by adding a solution of ATP. The ATP concentration should be near the Michaelis-Menten constant (Km) for the specific enzyme to accurately determine the IC₅₀ for ATP-competitive inhibitors.[15] Incubate for 60 minutes at room temperature.

  • Reaction Termination & ADP Detection :

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.[15]

    • Add Kinase Detection Reagent to convert the ADP generated into ATP, which then drives a luciferase reaction. Incubate for 30-60 minutes.[15]

  • Data Acquisition : Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus, the kinase activity.

  • Data Analysis : Normalize the data to the high and low controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

CompoundJAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)JAK3 IC₅₀ (nM)TYK2 IC₅₀ (nM)
Derivative A 253501580
Derivative B 1501201800450
Tofacitinib 1.25.61.125
Table 1: Example data from a biochemical kinase assay panel. This table illustrates how IC₅₀ values can reveal the potency and selectivity profile of different chemical derivatives.
Stage 2: Cellular Target Engagement and Functional Validation

A potent compound in a biochemical assay must also be able to enter a cell and bind to its target in the complex intracellular environment.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying target engagement in intact cells.[18] The principle is that a protein becomes more thermally stable when bound to a ligand.[19]

  • Cell Culture and Treatment : Culture a relevant cell line (e.g., TF-1 human erythroleukemia cells) to ~80% confluency. Treat the cells with the test compound (at various concentrations) or vehicle (DMSO) for 1-2 hours.

  • Heat Challenge : Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes.[20]

  • Cell Lysis and Fractionation : Lyse the cells via three rapid freeze-thaw cycles.[18][20] Centrifuge the lysates at high speed (20,000 x g) to pellet the aggregated, denatured proteins.[18]

  • Analysis : Carefully collect the supernatant, which contains the soluble, non-aggregated proteins. Analyze the amount of the target protein (e.g., JAK1) remaining in the soluble fraction by Western blot.[18][19]

  • Data Interpretation : A successful target engagement will result in a shift of the melting curve to higher temperatures in the compound-treated samples compared to the vehicle-treated samples. This indicates ligand-induced stabilization.[21]

Experimental Protocol: Phospho-STAT Western Blot

This functional assay determines if target engagement translates to the inhibition of the downstream signaling pathway.[22][23]

  • Cell Culture and Stimulation : Culture cytokine-dependent cells (e.g., TF-1) and starve them of growth factors overnight. Pre-treat the cells with various concentrations of the test inhibitor for 1-2 hours.

  • Cytokine Challenge : Stimulate the cells with a relevant cytokine (e.g., IL-3 or GM-CSF) for a short period (e.g., 15-30 minutes) to induce JAK-STAT signaling.

  • Lysis and Protein Quantification : Immediately lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[24] Determine the total protein concentration of each lysate.

  • Western Blotting :

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[22][24]

    • Block the membrane, typically with 5% BSA in TBST, to prevent non-specific antibody binding.[24] (Note: Avoid milk as a blocking agent as it contains phosphoproteins that can cause background signal).[24][25]

    • Probe the membrane with a primary antibody specific for the phosphorylated form of a STAT protein (e.g., anti-phospho-STAT3 Tyr705).[22][26]

    • After washing, incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate.[22]

  • Re-probing : Strip the membrane and re-probe with an antibody for total STAT3 and a loading control (e.g., β-actin) to confirm equal protein loading and to allow for normalization of the phospho-protein signal.[22][26]

  • Analysis : Quantify the band intensities. A successful inhibitor will show a dose-dependent decrease in the ratio of phosphorylated STAT3 to total STAT3.

Stage 3: Selectivity and Off-Target Profiling

Therapeutic success often depends on a compound's selectivity. Inhibiting unintended kinases can lead to off-target toxicities.[27][28]

Methodology: Kinome-Wide Selectivity Screening

  • Panel Screening : Submit promising lead compounds to a commercial service that offers large-scale kinase panel screening (e.g., against >400 human kinases).[29] These screens are typically run at a single high concentration of the compound (e.g., 1 µM) to identify potential off-targets.

  • Data Visualization : The results are often visualized using a "TREEspot" diagram or a waterfall plot, which graphically represents the compound's activity across the human kinome.[30] This provides an immediate visual assessment of selectivity.

  • Follow-up IC₅₀ Determination : For any significant off-target hits (e.g., >50% inhibition), full IC₅₀ curves should be generated to determine the true potency against those kinases.

  • Selectivity Index Calculation : The selectivity of a compound can be quantified by calculating a selectivity index, which is the ratio of its IC₅₀ against an off-target kinase to its IC₅₀ against the primary target. A higher index indicates greater selectivity.[29] The goal is to identify compounds that potently inhibit the desired JAK isoform(s) while having minimal activity against other kinases.[27][28]

Conclusion and Future Directions

The scaffold of 3-Iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid represents a promising starting point for the development of novel kinase inhibitors. Its chemical handles are well-suited for medicinal chemistry exploration, and its core structure is present in known bioactive molecules. By following the systematic, multi-stage workflow detailed in this guide—progressing from initial biochemical screening and SAR, through cellular validation of target engagement and pathway modulation, to comprehensive selectivity profiling—researchers can efficiently and rigorously assess the therapeutic potential of its derivatives. This structured approach, grounded in established scientific principles and robust methodologies, provides a clear path from a simple chemical intermediate to a well-characterized lead compound with the potential for clinical development.

References

  • Vertex AI Search. JAK-STAT Signaling Pathway: Mechanism, Function, and Importance in Disease.
  • Guccione, S., et al. Pyrazolo[3,4-c]pyridazines as novel and selective inhibitors of cyclin-dependent kinases. J Med Chem. 2005;48(22):6843-54.
  • BenchChem. Probing Kinase Activity: A Technical Guide to the In Vitro JAK Kinase Assay.
  • BenchChem. Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715.
  • Foloppe, N., et al. Fragment-Based Discovery of Pyrazolopyridones as JAK1 Inhibitors with Excellent Subtype Selectivity. ACS Publications. 2020.
  • Zou, S., et al. JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens. Frontiers in Cell and Developmental Biology. 2023.
  • Lee, K., et al. Discovery of 7-Oxo-2,4,5,7-tetrahydro-6 H-pyrazolo[3,4- c]pyridine Derivatives as Potent, Orally Available, and Brain-Penetrating Receptor Interacting Protein 1 (RIP1) Kinase Inhibitors: Analysis of Structure-Kinetic Relationships. PubMed. 2018.
  • Lee, K., et al. Discovery of 7-Oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine Derivatives as Potent, Orally Available, and Brain-Penetrating Receptor Interacting Protein 1 (RIP1) Kinase Inhibitors: Analysis of Structure–Kinetic Relationships. Journal of Medicinal Chemistry. 2018.
  • AnyGenes. JAK-STAT Signaling Pathway: Functions and Biomarkers.
  • He, Y., et al. The Role of JAK/STAT Pathway in Fibrotic Diseases: Molecular and Cellular Mechanisms. International Journal of Molecular Sciences.
  • Babon, J.J., & Murphy, J.M. In Vitro JAK Kinase Activity and Inhibition Assays. Springer Nature Experiments.
  • Wikipedia. JAK-STAT signaling pathway.
  • Bio-protocol. Cellular thermal shift assay (CETSA).
  • Shankar, H., et al. Computational insights into rational design and virtual screening of pyrazolopyrimidine derivatives targeting Janus kinase 3 (JAK3). Frontiers. 2024.
  • De Vicente, J., et al. Scaffold hopping towards potent and selective JAK3 inhibitors: discovery of novel C-5 substituted pyrrolopyrazines. PubMed. 2014.
  • Almqvist, H., et al. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Publications. 2023.
  • Zhang, H. Western Blot for Detecting Phosphorylated STAT3. Bio-protocol. 2011.
  • Tam, S., et al. Discovery of tricyclic dipyrrolopyridine derivatives as novel JAK inhibitors. PubMed. 2017.
  • Wang, C., et al. Discovery of C-5 Pyrazole-Substituted Pyrrolopyridine Derivatives as Potent and Selective Inhibitors for Janus Kinase 1. ACS Publications. 2023.
  • van Linden, O.P.J., et al. Targeted Kinase Selectivity from Kinase Profiling Data. PMC.
  • van Linden, O.P.J., et al. Targeted Kinase Selectivity from Kinase Profiling Data. ACS Medicinal Chemistry Letters. 2012.
  • Promega Corporation. JAK1 Kinase Assay Protocol.
  • AstraZeneca. Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. Books.
  • Enzymlogic. Profiling the kinetic selectivity of kinase marketed drugs. 2017.
  • Protocol Online. STAT-3/phosphoSTAT-3 western blot. 2007.
  • EUbOPEN. NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells.
  • BenchChem. Application Notes and Protocols for Western Blot Analysis of STAT3 Phosphorylation Following Novel Inhibitor Treatment.
  • Laqtom, N.N., et al. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PMC.
  • Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. 2024.
  • Bioorganic & Medicinal Chemistry Letters. Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. 2007.
  • Babon, J.J., & Murphy, J.M. In vitro JAK kinase activity and inhibition assays. PubMed. 2013.
  • Taylor & Francis Online. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. 2022.
  • Bio-Rad Antibodies. Best Practice for Western Blot Detection of Phosphorylation Events.
  • Thermo Fisher Scientific. Optimization of a LanthaScreen Kinase assay for JAK2 JH1 JH2 V617F.
  • ResearchGate. WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL.
  • Arkivoc. Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction.
  • Longdom Publishing. Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evalua.
  • PubChem. 3-iodo-1H-pyrazolo(3,4-d)pyrimidin-4-amine.
  • International Journal of ChemTech Research. Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines.
  • ResearchGate. Synthesis and Antiproliferative Activity of New pyrazolo[3,4-c]pyridines.
  • Der Pharma Chemica. New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity.
  • MDPI. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. 2021.
  • RSC Publishing. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines.
  • DAU. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. 2022.
  • ResearchGate. Synthesis of new 1H-pyrazolo[3,4-b]pyridine derivatives. 2025.

Sources

Foundational

Engineering Novel Pyrazolopyridine Carboxylic Acid Derivatives: A Technical Guide to Scaffold Optimization and Target Engagement

Executive Summary In modern medicinal chemistry, the pyrazolopyridine scaffold has emerged as a highly privileged pharmacophore. Structurally mimicking endogenous purines and pyrimidines, pyrazolopyridines exhibit profou...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the pyrazolopyridine scaffold has emerged as a highly privileged pharmacophore. Structurally mimicking endogenous purines and pyrimidines, pyrazolopyridines exhibit profound affinity for a variety of nucleotide-binding sites, most notably within the phosphodiesterase (PDE) and kinase enzyme families.

This technical whitepaper explores the synthesis, structural optimization, and biological validation of pyrazolopyridine carboxylic acid derivatives , with a specific focus on their application as potent, selective inhibitors of PDE11A4 [1]. By detailing the causality behind synthetic choices and assay design, this guide provides drug development professionals with a self-validating framework for translating raw heterocyclic hits into brain-penetrant, metabolically stable lead compounds for age-related cognitive decline.

Structural Biology & Structure-Activity Relationship (SAR)

The Role of the Carboxylic Acid Moiety

The free pyrazolopyridine carboxylic acid is rarely the final drug candidate. At physiological pH, the carboxylic acid is deprotonated, yielding a negatively charged species that suffers from poor lipid bilayer permeability and active efflux by P-glycoprotein (P-gp) pumps. However, the carboxylic acid serves as a critical synthetic fulcrum .

By converting the carboxylic acid into an amide or a bioisostere (e.g., 1,3,4-oxadiazole), medicinal chemists can precisely tune the molecule's cLogP, topological polar surface area (tPSA), and hydrogen bond acceptor (HBA) profile[2].

Overcoming Metabolic Liabilities

Early iterations of pyrazolopyridine amides (e.g., diethyl amides) demonstrated exceptional PDE11A4 potency but suffered from rapid oxidative metabolism by hepatic CYP450 enzymes (half-life < 15 mins)[2]. Replacing the labile amide with heterocyclic isosteres—specifically fluorinated oxadiazoles—maintains the necessary dihedral angle (approx. 35–39°) for target binding while sterically blocking oxidative degradation[1].

Quantitative SAR Data

The following table summarizes the optimization trajectory from the core acid to metabolically stable isosteres, demonstrating the delicate balance between potency, selectivity against off-target PDEs (like PDE4D3), and microsomal stability.

Table 1: SAR Profile of Pyrazolopyridine Derivatives against PDE11A4

CompoundR-Group at C3PDE11A4 IC₅₀ (nM)PDE4D3 SelectivityMicrosomal T₁/₂ (min)
Core Acid -COOH>10,000N/A>60
Amide 1 -CON(Et)₂12<10-fold<15
Isostere 5a 1,3,4-oxadiazole (methyl)24>50-fold>45
Isostere 8a 1,3,4-oxadiazole (des-methyl)8>100-fold>60
Isostere 8b 2-F-oxadiazole15>100-fold>60

Data synthesized from target engagement studies of PDE11A4 inhibitors[1].

Synthetic Methodologies

The synthesis of these derivatives relies on a highly convergent approach. We utilize a multicomponent reaction (MCR) to construct the core, followed by late-stage functionalization.

SynthWorkflow N1 Aminoazole + Aldehyde + Ketoester N2 Multicomponent Reaction (MCR) N1->N2 Heat / Acid Catalyst N3 Pyrazolopyridine Carboxylic Acid Core N2->N3 Cyclization / Air Oxid. N4 HATU Coupling (Amine/NH4Cl) N3->N4 Activation N5 Amide / Isostere Derivatives N4->N5 Derivatization

Fig 1. Multicomponent synthesis and derivatization workflow for pyrazolopyridine scaffolds.

Protocol 1: Multicomponent Synthesis of the Core Acid

Causality: Hantzsch-type MCRs are thermodynamically driven. By combining all three building blocks in a single pot, we bypass the isolation of unstable imine intermediates, rapidly generating diversity at the 3, 4, and 5 positions of the pyrazolopyridine core[3].

Step-by-Step Methodology:

  • Reagent Assembly: In a 100 mL round-bottom flask, combine 5-aminopyrazole (1.0 eq), a substituted benzaldehyde (1.0 eq), and an acetoacetic acid derivative (1.0 eq).

  • Solvent & Catalysis: Suspend the mixture in glacial acetic acid (0.5 M concentration). Add a catalytic amount of anhydrous sodium acetate or p-toluenesulfonic acid (p-TSA). Rationale: The weak acid catalyzes imine formation while the solvent accommodates the high thermal energy required for the subsequent cyclization.

  • Reaction: Heat the mixture to reflux (80–100 °C) under a nitrogen atmosphere for 12–24 hours. Monitor via LC-MS.

  • Workup: Cool the reaction to room temperature and pour it into ice-cold distilled water. The resulting pyrazolopyridine carboxylic acid derivative will precipitate.

  • Purification: Filter the solid, wash with cold water, and recrystallize from ethanol to yield the pure core acid.

Protocol 2: HATU-Mediated Amidation

Causality: Pyrazolopyridine carboxylic acids are often sterically hindered. Standard EDC/HOBt coupling can lead to sluggish kinetics and poor yields. HATU generates a highly reactive HOAt ester, maximizing the bimolecular collision rate with the amine nucleophile[1].

Step-by-Step Methodology:

  • Activation: Dissolve the pyrazolopyridine carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.

  • Base Addition: Add triethylamine (TEA) or DIPEA (5.0 eq). Rationale: A high equivalent of base ensures the carboxylic acid is fully deprotonated for rapid activation, while keeping the incoming amine nucleophile in its reactive, unprotonated state.

  • Nucleophilic Attack: Add the desired amine or NH₄Cl (2.0 eq) to the mixture. Stir at room temperature overnight.

  • Isolation: Pour the mixture into ice-cold water. Collect the precipitated primary/secondary amide via vacuum filtration, wash with water, and dry under high vacuum. Yields typically range from 60–65%[1].

Biological Validation: Target Engagement Workflows

To validate that the synthesized pyrazolopyridine derivative effectively inhibits its target, a self-validating in vitro assay is required. For PDE11A4, the goal is to measure the prevention of cAMP hydrolysis.

Pathway Stimulus Neuronal Stimulus AC Adenylyl Cyclase (AC) Stimulus->AC Activates cAMP cAMP Pool AC->cAMP Synthesizes PDE11A4 PDE11A4 Enzyme cAMP->PDE11A4 Hydrolyzed by PKA PKA Activation cAMP->PKA Activates Inhibitor Pyrazolopyridine Inhibitor Inhibitor->PDE11A4 Inhibits Memory Memory Consolidation PKA->Memory Enhances

Fig 2. Mechanism of PDE11A4 inhibition enhancing cAMP-driven memory consolidation.

Protocol 3: TR-FRET Assay for PDE11A4 Inhibition

Causality: Heterocyclic compounds often exhibit auto-fluorescence, triggering Pan Assay Interference (PAINS) alerts. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a temporal delay before measuring emission, entirely bypassing background compound fluorescence and ensuring trustworthy IC₅₀ data[4].

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant human PDE11A4 in assay buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 0.01% Brij-35).

  • Inhibitor Incubation: Dispense 10 µL of the enzyme solution into a 384-well plate. Add 5 µL of the pyrazolopyridine derivative (serial dilutions from 10 µM to 0.1 nM). Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Substrate Addition: Add 5 µL of cAMP substrate (final concentration optimized to the enzyme's Kₘ). Incubate for 1 hour.

  • Detection: Add 10 µL of the TR-FRET detection mix (containing Europium-labeled cAMP tracer and ULight-conjugated anti-cAMP antibody).

  • Readout: Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm).

  • Data Analysis: Calculate the 665/615 ratio. A high ratio indicates high intact cAMP (successful PDE inhibition). Fit the data to a 4-parameter logistic curve to determine the IC₅₀.

Conclusion

Pyrazolopyridine carboxylic acid derivatives represent a highly versatile node in medicinal chemistry. By leveraging multicomponent reactions and strategic bioisosteric replacements, researchers can reliably engineer these scaffolds into highly potent, metabolically stable inhibitors. As demonstrated by their application against PDE11A4, mastering the chemistry of this scaffold opens direct pathways to novel therapeutics for complex neurological conditions.

References

  • First Demonstration of In Vivo PDE11A4 Target Engagement for Potential Treatment of Age-Related Memory Disorders Journal of Medicinal Chemistry URL:[Link]

  • Aminoazoles as Key Reagents in Multicomponent Heterocyclizations Topics in Heterocyclic Chemistry (Springer) URL:[Link]

  • Potent, Selective Pyrrolopyrimidine PDE11A4 Inhibitors with Improved Pharmaceutical Properties ACS Medicinal Chemistry Letters URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Suzuki-Miyaura Cross-Coupling of 3-Iodo-1H-pyrazolo[3,4-b]pyridine-5-carboxylic Acid in Drug Discovery

(Note: While occasionally denoted generically in early literature as the [3,a] system, the [3,4-b] isomer is the most prominent and commercially utilized scaffold in this class. This guide focuses on the exact chemistry...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

(Note: While occasionally denoted generically in early literature as the [3,a] system, the [3,4-b] isomer is the most prominent and commercially utilized scaffold in this class. This guide focuses on the exact chemistry of 3-Iodo-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid).

Mechanistic Rationale & Scaffold Significance

Pyrazolo[3,4-b]pyridines are privileged pharmacophores widely utilized in the development of kinase inhibitors, particularly targeting Fibroblast Growth Factor Receptors (FGFR) and Glycogen Synthase Kinase-3 (GSK-3)[1]. The building block 3-Iodo-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid (CAS: 1221288-26-1) is highly valued because it provides two orthogonal handles for derivatization[2].

The C3-iodide is highly primed for carbon-carbon bond formation via palladium-catalyzed cross-coupling due to its low bond dissociation energy[3]. Simultaneously, the C5-carboxylic acid provides a robust handle for subsequent late-stage functionalization, such as amide couplings to optimize target binding affinity and pharmacokinetic properties[2].

Experimental Causality: Overcoming Substrate Challenges

Performing a Suzuki-Miyaura coupling on this specific substrate presents two distinct chemical challenges that dictate the experimental design:

  • The 1H-Pyrazole Nitrogen (Catalyst Poisoning): Unprotected azaindole and pyrazole nitrogens can readily coordinate to palladium, poisoning the catalyst or participating in undesired N-arylation (Chan-Lam/Ullmann-type) side reactions[4].

    • The Solution: While protecting groups (e.g., Boc, THP) are often used, direct coupling on the unprotected scaffold is highly desirable for step-economy. This is achieved by using an excess of base to form the non-coordinating pyrazolide anion, and by utilizing a sterically bulky, bidentate ligand like dppf (1,1'-Bis(diphenylphosphino)ferrocene) which enforces a cis-geometry on the Pd center, accelerating reductive elimination and physically blocking N-coordination[3].

  • The C5-Carboxylic Acid (Stoichiometry & Solubility): The free carboxylic acid will immediately consume one equivalent of base to form a carboxylate salt.

    • The Solution: A minimum of 3.5 equivalents of base (e.g., K₂CO₃) must be used. One equivalent deprotonates the C5-acid, the second deprotonates the 1H-pyrazole, and the remaining 1.5 equivalents are required to activate the boronic acid into the reactive boronate complex for transmetalation. A biphasic 1,4-Dioxane/Water system is mandatory here; water dissolves the highly polar dicarboxylate substrate salt, while dioxane solvates the catalyst and the boronic acid[3].

Optimization Data

The following table summarizes the causal relationship between reaction parameters and coupling efficiency.

Table 1: Influence of Reaction Parameters on C3-Arylation Efficiency

Catalyst SystemBase (Equivalents)Solvent SystemTemp (°C)ConversionCausality / Observation
Pd(PPh₃)₄ (5 mol%)Na₂CO₃ (2.0 eq)Toluene/H₂O (3:1)90< 20%Insufficient base to deprotonate both the C5-acid and 1H-pyrazole; poor substrate solubility.
Pd(dppf)Cl₂ (5 mol%)K₂CO₃ (2.0 eq)Dioxane/H₂O (4:1)9045%Improved solubility, but transmetalation is stalled due to lack of free base for boronic acid activation.
Pd(dppf)Cl₂ (5 mol%) K₂CO₃ (3.5 eq) Dioxane/H₂O (4:1) 90 > 90% Optimal. Full deprotonation of substrate allows efficient transmetalation and prevents Pd-poisoning.
Pd(OAc)₂ / SPhosCs₂CO₃ (3.5 eq)DMF/H₂O (4:1)10082%Good conversion, but the high boiling point of DMF complicates the aqueous workup and product precipitation.

Reaction Workflows & Mechanisms

CatalyticCycle Pd0 Pd(0) Active Species L2Pd(0) OA Oxidative Addition Insertion into C3-I bond Pd0->OA Substrate TM Transmetalation Transfer of Ar group from Boron OA->TM Ar-B(OH)2 + Base RE Reductive Elimination Formation of C3-Ar bond TM->RE RE->Pd0 Product Release

Catalytic cycle of the Suzuki-Miyaura coupling at the C3 position.

ProtocolWorkflow S1 1. Reagent Assembly Substrate, Ar-B(OH)2, Pd(dppf)Cl2, K2CO3 S2 2. Solvent & Degassing Dioxane/H2O (4:1), N2 Purge (15 min) S1->S2 S3 3. Reaction Execution Heat at 90 °C for 4-8 hours S2->S3 S4 4. Aqueous Workup Cool, dilute with H2O, wash with EtOAc S3->S4 S5 5. Acidification & Isolation Acidify aqueous layer to pH 3-4, Filter S4->S5

Step-by-step workflow for coupling and pH-driven isolation.

Detailed Experimental Protocol

Scale: 1.0 mmol Target: 3-Aryl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid

Step 1: Reagent Assembly

  • To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add 3-Iodo-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid (289 mg, 1.0 mmol)[2].

  • Add the desired Arylboronic acid (1.2 mmol, 1.2 equiv).

  • Add anhydrous Potassium Carbonate (K₂CO₃) (483 mg, 3.5 mmol, 3.5 equiv).

  • Add Pd(dppf)Cl₂·CH₂Cl₂ adduct (41 mg, 0.05 mmol, 5 mol%).

Step 2: Degassing & Initiation

  • Add 1,4-Dioxane (4.0 mL) and Deionized Water (1.0 mL) to the vial.

  • Seal the vial with a PTFE-lined septum cap.

  • Sparge the biphasic mixture with dry Nitrogen (N₂) or Argon for 15 minutes. Self-Validation: Failure to thoroughly degas will result in the formation of inactive Pd(II) peroxo complexes, visible as a persistent black precipitate and stalled conversion.

  • Transfer the vial to a pre-heated oil bath or heating block set to 90 °C. Stir vigorously (800 rpm) for 4 to 8 hours.

Step 3: Reaction Monitoring (QC)

  • Monitor the reaction via LC-MS. The starting material exhibits an [M+H]⁺ peak at m/z 290.0[2].

  • The reaction is deemed complete when the starting material mass is fully consumed and replaced by the corresponding [M+H]⁺ of the arylated product.

Step 4: pH-Driven Workup & Isolation Expert Insight: Because the product contains a C5-carboxylic acid, it exists as a highly water-soluble potassium carboxylate at the end of the reaction. Standard organic extraction will result in zero product recovery.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with Deionized Water (10 mL) and transfer to a separatory funnel.

  • Wash the aqueous layer with Ethyl Acetate (2 × 10 mL). This step removes the palladium catalyst, unreacted boronic acid, and homocoupled biaryl byproducts. Discard the organic layer.

  • Transfer the aqueous layer to an Erlenmeyer flask. While stirring vigorously, slowly add 1M HCl dropwise until the pH reaches 3.0–4.0.

  • Upon protonation of the C5-carboxylate, the highly organic 3-aryl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid will precipitate as a solid.

  • Isolate the solid via vacuum filtration, wash with cold water (2 × 5 mL), and dry under high vacuum to afford the pure product.

References

  • Synthesis of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines via one-pot sequential Suzuki–Miyaura coupling. RSC Advances, 2018. Available at:[Link][3]

  • From Pyrazolones to Azaindoles: Evolution of Active-Site SHP2 Inhibitors Based on Scaffold Hopping and Bioisosteric Replacement. Journal of Medicinal Chemistry - ACS Publications, 2020. Available at: [Link][4]

  • Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters, 2016. Available at: [Link][1]

Sources

Application

Application Note: Scalable Synthesis and Functionalization Protocol for 3-Iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid

Executive Summary This application note details a robust, two-step experimental protocol for the synthesis of 3-Iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid , a highly versatile heterocyclic building block. By prior...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This application note details a robust, two-step experimental protocol for the synthesis of 3-Iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid , a highly versatile heterocyclic building block. By prioritizing orthogonal reactivity, this guide provides drug development professionals with a self-validating workflow that ensures high yields, high purity, and scalable execution.

Pharmacological Context & Scaffold Rationale

Heterocyclic scaffolds, particularly pyrazolo[3,4-c]pyridines, are cornerstones in fragment-based drug discovery (FBDD) due to their prevalence in biologically active compounds[1]. They serve as critical structural motifs in the development of targeted therapeutics, including potent GPR119 agonists for metabolic diseases[2].

The strategic installation of a 3-iodo group alongside a 5-carboxylic acid creates a bifunctional scaffold. The C-3 iodo moiety acts as an ideal electrophile for palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Sonogashira), while the C-5 carboxylic acid provides a reliable vector for amide bond formation or Buchwald-Hartwig aminations[3].

Chemical Logic & Retrosynthetic Strategy

Direct iodination of 1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid is often plagued by poor solubility in organic solvents and competitive decarboxylation at elevated temperatures. To circumvent this, our protocol utilizes methyl 1H-pyrazolo[3,4-c]pyridine-5-carboxylate as the starting material.

  • Esterification/Protection: The methyl ester ensures complete homogeneity in N,N-dimethylformamide (DMF) and protects the C-5 position from unwanted side reactions during electrophilic aromatic substitution.

  • Electrophilic Iodination: The pyrazolo[3,4-c]pyridine system is highly deactivated by the electron-withdrawing nature of the fused pyridine ring. Standard I₂/KOH conditions are insufficient. Instead, N-iodosuccinimide (NIS) is employed as a powerful, controllable source of electrophilic iodine (I⁺), requiring thermal activation (80 °C) to drive the reaction[4].

  • Mild Saponification: Lithium hydroxide (LiOH) is selected over NaOH/KOH. The lithium cation coordinates effectively with the carbonyl oxygen, enhancing the electrophilicity of the ester carbon while maintaining a mild pH profile that prevents nucleophilic displacement of the newly installed C-3 iodo group.

Workflow SM Methyl 1H-pyrazolo[3,4-c] pyridine-5-carboxylate (Starting Material) Iodination Electrophilic Iodination (NIS, DMF, 80°C) SM->Iodination Intermediate Methyl 3-iodo-1H-pyrazolo [3,4-c]pyridine-5-carboxylate (Intermediate) Iodination->Intermediate 95% Yield Saponification Ester Hydrolysis (LiOH, THF/H2O, RT) Intermediate->Saponification Product 3-Iodo-1H-pyrazolo[3,4-c] pyridine-5-carboxylic acid (Final Product) Saponification->Product 98% Yield

Figure 1: Two-step synthetic workflow for 3-Iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid.

Experimental Methodologies

Step 1: Synthesis of Methyl 3-iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate

Objective: Regioselective electrophilic iodination at the C-3 position of the pyrazole ring.

Reagents:

  • Methyl 1H-pyrazolo[3,4-c]pyridine-5-carboxylate (1.0 equiv)

  • N-Iodosuccinimide (NIS) (1.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (10 volumes)

Step-by-Step Procedure:

  • Preparation: Charge a flame-dried 500 mL round-bottom flask with methyl 1H-pyrazolo[3,4-c]pyridine-5-carboxylate (10.0 g, 56.4 mmol) and anhydrous DMF (100 mL) under a continuous argon atmosphere. Stir until complete dissolution is achieved.

  • Reagent Addition: Add NIS (19.0 g, 84.6 mmol) in three equal portions over 15 minutes. Causality: Portion-wise addition mitigates excessive initial exotherms, preventing the generation of succinimide radicals that could lead to off-target polymerization.

  • Thermal Activation: Equip the flask with a reflux condenser, heat the reaction mixture to 80 °C, and stir for 12 hours.

  • In-Process Control (IPC): Monitor reaction progress via LC-MS. The reaction is deemed complete when the starting material peak (m/z 178.1) is <1% relative to the product peak (m/z 304.0).

  • Quenching & Workup: Cool the mixture to room temperature and pour it slowly into vigorously stirred ice-cold water (500 mL) containing 5% w/v sodium thiosulfate. Causality: Sodium thiosulfate instantly reduces unreacted electrophilic iodine species to inert iodide, preventing oxidative degradation of the product during isolation.

  • Isolation: Collect the resulting pale-yellow precipitate by vacuum filtration. Wash the filter cake sequentially with cold water (2 × 50 mL) and cold ethanol (20 mL). Dry in vacuo at 45 °C for 12 hours to afford the intermediate ester.

Step 2: Saponification to 3-Iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid

Objective: Mild hydrolysis of the methyl ester to yield the free zwitterionic carboxylic acid.

Reagents:

  • Methyl 3-iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate (1.0 equiv)

  • Lithium hydroxide monohydrate (LiOH·H₂O) (3.0 equiv)

  • Tetrahydrofuran (THF) / H₂O (3:1 v/v)

Step-by-Step Procedure:

  • Suspension: Suspend the intermediate ester (15.0 g, 49.5 mmol) in a mixture of THF (150 mL) and deionized water (50 mL).

  • Hydrolysis: Add LiOH·H₂O (6.2 g, 148.5 mmol) in one portion. Stir the mixture vigorously at room temperature (20–25 °C) for 4–6 hours. Causality: As the ester hydrolyzes to the lithium carboxylate salt, the initial heterogeneous suspension will clarify into a homogeneous solution, providing a visual cue of reaction progression.

  • Solvent Removal: Concentrate the mixture under reduced pressure (30 °C, 50 mbar) to remove the THF. Caution: Do not heat above 35 °C to prevent thermal degradation of the iodo-heterocycle in highly basic aqueous media.

  • Isoelectric Precipitation (Critical Step): Dilute the remaining aqueous layer with water (50 mL) and cool to 0 °C in an ice bath. Slowly add 1M HCl dropwise while monitoring with a calibrated pH meter until the pH reaches exactly 3.5 to 4.0.

    • Causality: The target molecule is zwitterionic. Dropping the pH below 2.0 will protonate the pyridine nitrogen (pKa ~1.5–2.0), causing the precipitated product to re-dissolve as a highly soluble hydrochloride salt, drastically reducing isolated yield.

  • Isolation: Filter the precipitated white solid, wash with ice-cold water (3 × 30 mL), and dry under high vacuum at 50 °C for 24 hours to yield the final product.

Quantitative Data & Analytical Validation

To ensure reproducibility, optimization parameters and expected analytical signatures are summarized below. The loss of the C-3 proton signal in ¹H NMR is the primary diagnostic marker for successful iodination.

Table 1: Optimization of C-3 Iodination Conditions

Reagent SystemSolventTemperature (°C)Time (h)Conversion (%)Isolated Yield (%)
I₂ / KOHDMF2524< 10N/A
I₂ / K₂CO₃DMF80244538
NISMeCN80186052
NIS DMF 80 12 > 99 95

Table 2: Expected Analytical Characterization Data

CompoundLC-MS (m/z) [M+H]⁺¹H NMR Highlights (400 MHz, DMSO-d₆)
Methyl 1H-pyrazolo[3,4-c]pyridine-5-carboxylate178.1δ 8.90 (s, 1H, C7-H), 8.45 (s, 1H, C4-H), 8.25 (s, 1H, C3-H) , 3.90 (s, 3H, OCH₃)
Methyl 3-iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate304.0δ 8.95 (s, 1H, C7-H), 8.30 (s, 1H, C4-H), 3.90 (s, 3H, OCH₃) (Note: Complete loss of C3-H signal)
3-Iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid 290.0 δ 14.2 (br s, 1H, NH), 13.5 (br s, 1H, COOH), 8.92 (s, 1H, C7-H), 8.28 (s, 1H, C4-H)

Downstream Orthogonal Functionalization

The synthesized 3-Iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid acts as a divergent hub for library generation in drug discovery. The distinct electronic properties of the C-3 and C-5 vectors allow for sequential, orthogonal functionalization without the need for complex protecting group strategies[1].

Functionalization Core 3-Iodo-1H-pyrazolo[3,4-c] pyridine-5-carboxylic acid C3 Vector 1: C3 Position (Iodo Group) Core->C3 C5 Vector 2: C5 Position (Carboxylic Acid) Core->C5 Rxn1 Palladium-Catalyzed Cross-Coupling C3->Rxn1 Rxn2 Peptide/Amide Coupling C5->Rxn2

Figure 2: Orthogonal functionalization vectors of the pyrazolo[3,4-c]pyridine scaffold.

References

  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances. 1

  • Design and synthesis of 1H-pyrazolo[3,4-c]pyridine derivatives as a novel structural class of potent GPR119 agonists. PubMed. 2

  • Design, Synthesis, and Structure–Activity Relationship Studies of 3-(Phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Derivatives as a New Class of Src Inhibitors with Potent Activities in Models of Triple Negative Breast Cancer. ACS Publications. 5

Sources

Method

Application Note: Orthogonal Derivatization of 3-Iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylic Acid for Kinase SAR Profiling

Executive Summary & Scientific Rationale The 1H-pyrazolo[3,4-c]pyridine scaffold is a privileged pharmacophore in modern drug discovery, particularly for the design of ATP-competitive kinase inhibitors[1]. Functioning as...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

The 1H-pyrazolo[3,4-c]pyridine scaffold is a privileged pharmacophore in modern drug discovery, particularly for the design of ATP-competitive kinase inhibitors[1]. Functioning as a bioisostere of azaindoles and indazoles, the pyrazolopyridine core provides a robust hydrogen-bonding network with the kinase hinge region, typically utilizing the N1-H as a hydrogen bond donor and the N2 lone pair as an acceptor[2].

For systematic Structure-Activity Relationship (SAR) profiling, the commercially available building block 3-Iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid [3] is an exceptionally versatile starting material. It offers three distinct, orthogonal vectors for late-stage functionalization[4]:

  • C5-Carboxylic Acid (Solvent Channel Vector): Directed toward the solvent-exposed channel or ribose pocket. It serves as an ideal handle for amidation, allowing the introduction of solubilizing groups to tune physicochemical properties (LogD, solubility, and microsomal clearance).

  • N1-H Position (Hinge-Binding Motif): While essential for target engagement in the final Active Pharmaceutical Ingredient (API), it requires transient protection during synthesis to prevent catalyst poisoning and unwanted N-arylation.

  • C3-Iodide (Gatekeeper/Back Pocket Vector): Directed toward the hydrophobic pocket II. The highly reactive C-I bond is primed for palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) to probe selectivity-determining residues.

Derivatization Strategy & Workflow

Causality in Workflow Design: A common pitfall in derivatizing this scaffold is attempting the Suzuki coupling before modifying the carboxylic acid. The free carboxylic acid tightly coordinates with palladium species, leading to catalyst deactivation. By performing the C5-Amidation first , we eliminate the highly polar acid, dramatically improving the intermediate's solubility in organic solvents. Because aliphatic amines are significantly more nucleophilic than the N1-pyrazole nitrogen, this amidation proceeds with high chemoselectivity without requiring prior N1-protection. Following amidation, the N1-H is masked with a Tetrahydropyranyl (THP) group to ensure a clean, high-yielding C3-Suzuki cross-coupling.

Workflow Core 3-Iodo-1H-pyrazolo [3,4-c]pyridine-5- carboxylic acid Amide C5-Amidation (HATU, R1-NH2) Core->Amide Step 1 Solvent Channel Protect N1-Protection (DHP, pTSA) Amide->Protect Step 2 Mask N1-H Suzuki C3-Suzuki Coupling (Pd-cat, R2-B(OH)2) Protect->Suzuki Step 3 Gatekeeper Probe Deprotect Global Deprotection (Acidic Cleavage) Suzuki->Deprotect Step 4 Yield Final API

Figure 1: Derivatization workflow for 3-Iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid.

Step-by-Step Experimental Protocols

Protocol 1: Chemoselective C5-Amidation
  • Causality: HATU is selected for its high efficiency in forming amides from electron-deficient heteroaromatic acids. DIPEA ensures the acid is deprotonated and the incoming amine is in its free base form.

  • Procedure:

    • Dissolve 3-Iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid (1.0 mmol) in anhydrous DMF (5 mL) under N₂.

    • Add DIPEA (3.0 mmol) and the desired primary/secondary amine (1.2 mmol).

    • Cool the mixture to 0 °C, then add HATU (1.2 mmol) portion-wise.

    • Allow the reaction to warm to room temperature and stir for 2 hours.

    • Workup: Dilute with EtOAc (20 mL). Wash sequentially with 5% aqueous LiCl (3 × 10 mL) to remove DMF, saturated NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate.

  • Self-Validation: LC-MS analysis of the crude mixture must show complete consumption of the starting material (m/z 289.0) and the appearance of the desired amide mass.

Protocol 2: N1-Protection (THP Ether Formation)
  • Causality: THP is chosen over SEM or Boc because it is highly stable to the basic aqueous conditions of the subsequent Suzuki coupling, yet easily removed under mild acidic conditions that will not hydrolyze the newly formed C5-amide.

  • Procedure:

    • Dissolve the C5-amide intermediate (1.0 mmol) in anhydrous THF (10 mL).

    • Add 3,4-Dihydro-2H-pyran (DHP, 3.0 mmol) and p-Toluenesulfonic acid monohydrate (pTSA, 0.1 mmol).

    • Heat the mixture at 65 °C for 4 hours.

    • Workup: Quench with saturated aqueous NaHCO₃ (10 mL) before solvent removal to prevent premature acid-catalyzed deprotection. Extract with EtOAc, wash with brine, dry, and concentrate. Purify via flash chromatography (SiO₂, Hexane/EtOAc).

  • Self-Validation: TLC will show a distinct, less polar spot. ¹H-NMR will reveal the characteristic THP acetal proton multiplet at ~5.5 ppm.

Protocol 3: C3-Suzuki-Miyaura Cross-Coupling
  • Causality: Pd(dppf)Cl₂ is optimal for sterically hindered, electron-deficient heteroaryl halides. The biphasic 1,4-Dioxane/Water system ensures the solubility of both the organic substrate and the inorganic base.

  • Procedure:

    • In a microwave vial, combine the N1-THP protected intermediate (1.0 mmol), the desired aryl boronic acid (1.5 mmol), and K₂CO₃ (3.0 mmol).

    • Add 1,4-Dioxane (4 mL) and H₂O (1 mL). Degas the mixture by bubbling N₂ through the solution for 10 minutes.

    • Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol) and seal the vial.

    • Heat at 90 °C in an oil bath for 12 hours (or microwave at 110 °C for 1 hour).

    • Workup: Filter the dark mixture through a pad of Celite, dilute with EtOAc, wash with water and brine, and purify by flash chromatography.

  • Self-Validation: The reaction mixture should transition from red/orange to dark brown/black as the active Pd(0) species turns over. LC-MS will confirm the isotopic mass shift from the iodo-precursor to the arylated product.

Protocol 4: Global Deprotection
  • Causality: Acidic cleavage rapidly removes the THP group, restoring the critical N1-H hinge-binding motif.

  • Procedure:

    • Dissolve the coupled product (1.0 mmol) in DCM (4 mL).

    • Add Trifluoroacetic acid (TFA, 1 mL) dropwise at 0 °C.

    • Stir at room temperature for 2 hours.

    • Workup: Concentrate under reduced pressure. Co-evaporate with toluene (3 × 5 mL) to remove residual TFA. Triturate the residue with diethyl ether to yield the final product.

  • Self-Validation: The final product precipitates cleanly as a TFA salt with >95% purity by HPLC. The disappearance of the THP acetal proton in ¹H-NMR confirms complete deprotection.

Quantitative SAR Data Analysis

The table below illustrates a representative SAR matrix demonstrating how systematic derivatization at the C3 and C5 vectors impacts target potency (e.g., against a model kinase like HPK1 or RIP1) and ADME properties.

CompoundC5-Vector (R1 Amide)C3-Vector (R2 Aryl)Kinase IC₅₀ (nM)LogD (pH 7.4)HLM CLint (µL/min/mg)Mechanistic Rationale
1 (Parent) -OH (Carboxylic Acid)-H (Iodide)>10,000-0.5N/ANo gatekeeper interaction; poor permeability.
2 MorpholinePhenyl1202.860Baseline hydrophobic packing in Pocket II.
3 N-Methylpiperazine3-Fluorophenyl152.185F-atom enhances potency; piperazine improves solubility.
4 N-Methylpiperazine2-Methylphenyl42.435Ortho-methyl forces a non-planar conformation, optimizing gatekeeper interactions while maintaining a favorable clearance profile.

References

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy Source: NIH PMC URL
  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines Source: RSC Publishing URL
  • Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors Source: NIH PMC URL
  • Product Index - 3-Iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid Source: AA Blocks URL

Sources

Application

Application Note: Orthogonal Elaboration of 3-Iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylic Acid in Fragment-Based Drug Design

Executive Summary Fragment-Based Drug Discovery (FBDD) has revolutionized the identification of novel therapeutics by screening low-molecular-weight libraries to find high-quality, efficient binders[1]. Among the most pr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Fragment-Based Drug Discovery (FBDD) has revolutionized the identification of novel therapeutics by screening low-molecular-weight libraries to find high-quality, efficient binders[1]. Among the most privileged scaffolds in kinase inhibitor design are nitrogen-rich heterocycles. This application note details the strategic use of 3-Iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid (CAS: 2089318-83-0), a highly versatile, bifunctional fragment. By leveraging its orthogonal growth vectors—a C-5 carboxylic acid and a C-3 iodine—medicinal chemists can rapidly elaborate this fragment into potent lead compounds while maintaining optimal Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE).

Pharmacophore Rationale & Structural Biology

The selection of 3-Iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid as a starting fragment is driven by precise structural and chemical logic:

  • The Hinge-Binding Core: The 1H-pyrazolo[3,4-c]pyridine motif is a bioisostere of indazole and a proven kinase hinge-binder. The N1-H and N2 atoms act as a highly effective hydrogen bond donor/acceptor pair, perfectly mimicking the interactions of the ATP adenine ring with the kinase backbone (e.g., interacting with Glu/Leu residues in pan-Pim kinases)[2].

  • Vector 1 (C-5 Carboxylic Acid): Positioned to project into the ribose-binding pocket. The carboxylic acid allows for rapid library generation via amide coupling with diverse aliphatic or cyclic amines, probing the pocket for additional hydrogen bonding or van der Waals interactions[3].

  • Vector 2 (C-3 Iodine): Projects outward toward the solvent channel or specificity pocket. The iodine atom is highly reactive towards oxidative addition by Palladium(0), making it an ideal handle for late-stage Suzuki-Miyaura or Sonogashira cross-couplings[3].

Orthogonal Elaboration Strategy

The workflow below outlines the hit-to-lead progression, utilizing the distinct reactivity profiles of the C-5 and C-3 positions to systematically grow the fragment without disturbing previously established protein-ligand interactions.

FBDD_Workflow Screen Fragment Screening (SPR / X-ray) Hit Hit Identification Pyrazolo[3,4-c]pyridine Screen->Hit Binding Affinity C5_Elab C-5 Vector Elaboration (Amide Coupling) Hit->C5_Elab Vector 1 (Ribose Pocket) C3_Elab C-3 Vector Elaboration (Suzuki Coupling) C5_Elab->C3_Elab Vector 2 (Solvent Channel) Lead Lead Compound (Optimized LE / LLE) C3_Elab->Lead Multi-parameter Optimization

Figure 1: FBDD workflow for the orthogonal elaboration of the pyrazolo[3,4-c]pyridine scaffold.

Experimental Protocols: Vectorial Functionalization

To ensure high yields and prevent side reactions during fragment growth, the functionalization must follow a specific sequence: N-protection, followed by C-5 amide coupling, and finally C-3 cross-coupling.

Protocol A: N1-Boc Protection (Pre-requisite)
  • Causality: The free N1-H of the pyrazole ring can interfere with downstream Palladium-catalyzed cross-couplings (leading to N-arylation) or complicate purification due to high polarity. Masking it with a Boc group ensures chemoselectivity at the C-3 position[3].

  • Procedure: Dissolve the fragment (1.0 eq) in THF. Add DMAP (0.1 eq) and Boc-anhydride (1.2 eq). Stir at room temperature for 2 hours.

  • Self-Validation: Monitor via LC-MS. The product should show a mass shift of +100 Da (m/z 389.9). If the reaction stalls, check for moisture in the THF, which hydrolyzes the Boc-anhydride.

Protocol B: C-5 Amide Coupling (Vector 1)
  • Causality: We utilize HATU as the coupling agent because it generates a highly reactive HOAt ester intermediate, which is critical for overcoming the steric hindrance and electron-deficient nature of the pyrazolopyridine core. DIPEA is used as a non-nucleophilic base to deprotonate the carboxylic acid and the amine salt without participating in the reaction.

  • Procedure:

    • Dissolve the N1-Boc protected fragment (1.0 eq) in anhydrous DMF (0.1 M) under N₂.

    • Add DIPEA (3.0 eq) and HATU (1.5 eq). Stir for 15 minutes at room temperature.

    • Add the desired primary or secondary amine (1.2 eq) and stir for 2–4 hours.

    • Quench with water, extract with EtOAc, wash extensively with 5% LiCl (to remove DMF), and dry over Na₂SO₄.

  • Self-Validation: Analyze the reaction mixture by LC-MS before quenching. The complete disappearance of the starting acid peak and the absence of the intermediate HOAt-ester peak confirms successful coupling. If the HOAt-ester persists, the amine may be sterically hindered; add 0.5 eq of additional amine and elevate the temperature to 40°C.

Protocol C: C-3 Suzuki-Miyaura Cross-Coupling (Vector 2)
  • Causality: The C-I bond at the 3-position is highly reactive toward oxidative addition by Pd(0). This allows the use of relatively mild conditions (90°C), which prevents the premature cleavage of the N1-Boc protecting group or degradation of the newly formed C-5 amide.

  • Procedure:

    • Combine the C-5 amide intermediate (1.0 eq), aryl/heteroaryl boronic acid (1.5 eq), and K₂CO₃ (3.0 eq) in a 4:1 mixture of 1,4-Dioxane/H₂O (0.1 M).

    • Critical Step: Degas the mixture by sparging with N₂ for 10 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and the deactivation of the Pd catalyst.

    • Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq) and heat to 90°C for 4–6 hours.

    • Filter through a Celite pad to remove Pd black, partition between EtOAc and water, and purify via flash chromatography.

  • Self-Validation: Monitor by LC-MS. Because the C-I bond is highly reactive, starting material should be fully consumed within 4 hours. If unreacted starting material remains alongside a des-boronated aryl peak, protodeboronation of the boronic acid has occurred. Remedy this by switching to a more stable boronic ester (pinacol ester) or lowering the temperature to 70°C.

Quantitative Metrics & Optimization Data

Maintaining drug-likeness during fragment elaboration is paramount. The table below summarizes the typical physicochemical trajectory when growing the 3-Iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid fragment into a lead compound.

Table 1: Physicochemical and Fragment Growth Metrics

StageRepresentative ScaffoldMW (Da)cLogPLigand Efficiency (LE)*Lipophilic Ligand Efficiency (LLE)**Target Pocket
Initial Fragment 3-Iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid289.01.2~0.35~4.5Kinase Hinge
Vector 1 Elaboration C-5 Amide Derivative~360 - 4001.8 - 2.5>0.30>5.0Ribose Pocket
Vector 2 Elaboration C-3 Aryl/Amide Derivative (Lead)~450 - 5002.5 - 3.5>0.30>5.0Solvent Channel

*LE = (1.37 × pIC50) / Heavy Atom Count. A value >0.30 is considered optimal for lead compounds. **LLE = pIC50 - cLogP. A value >5.0 indicates that potency is driven by specific interactions rather than non-specific lipophilicity.

References

  • Discovery of 3,5-substituted 6-azaindazoles as potent pan-Pim inhibitors. Bioorganic & Medicinal Chemistry Letters.[Link]

  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances.[Link]

  • Fragment-Based Drug Design: From Then until Now, and Toward the Future. Journal of Medicinal Chemistry.[Link]

Sources

Method

Application Note: High-Yield Synthetic Route to Amides of 3-Iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylic Acid

Introduction & Strategic Rationale The 1H-pyrazolo[3,4-c]pyridine scaffold is a privileged pharmacophore in modern drug discovery. It is frequently utilized in the development of kinase inhibitors, complement pathway mod...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

The 1H-pyrazolo[3,4-c]pyridine scaffold is a privileged pharmacophore in modern drug discovery. It is frequently utilized in the development of kinase inhibitors, complement pathway modulators[1], and T-type calcium channel antagonists targeting neurodegenerative diseases such as Parkinson's[2]. Derivatization at the 5-position via amide coupling, combined with halogenation at the 3-position, allows for extensive structure-activity relationship (SAR) exploration and downstream cross-coupling functionalization.

Synthesizing amides of 3-Iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid presents specific chemoselective challenges. The N1-proton of the pyrazole ring is highly acidic and nucleophilic; if left unprotected, it can interfere with carboxylic acid activation, leading to unwanted N-acylation or dimerization. Furthermore, performing iodination after amide coupling can result in poor regioselectivity or the degradation of sensitive amide substituents.

To circumvent these issues, we employ a field-proven "build-couple-deprotect" strategy: early-stage C3-iodination, followed by N1-protection, HATU-mediated amidation, and final acidic deprotection.

Synthetic Workflow

Mechanism SM 1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid Starting Material Step1 Step 1: Iodination I2, KOH, DMF, rt SM->Step1 Int1 3-Iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid Intermediate 1 Step1->Int1 Step2 Step 2: N-Protection DHP, p-TsOH, DCM, reflux Int1->Step2 Int2 THP-Protected 3-Iodo-Acid Intermediate 2 Step2->Int2 Step3 Step 3: Amide Coupling R-NH2, HATU, DIPEA, DMF Int2->Step3 Int3 THP-Protected Amide Intermediate 3 Step3->Int3 Step4 Step 4: Deprotection TFA, DCM, rt Int3->Step4 Product Target Amide 3-Iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxamide Step4->Product

Figure 1: Four-step synthetic workflow for 3-Iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxamides.

Step-by-Step Experimental Protocols

Step 1: Regioselective C3-Iodination

Rationale: The pyrazole ring is significantly more electron-rich than the fused pyridine ring. Using Potassium Hydroxide (KOH) deprotonates the pyrazole N-H, generating an anionic intermediate that drastically increases the nucleophilicity of the C3 position. This allows for rapid and highly regioselective electrophilic aromatic substitution by molecular iodine[3]. Protocol:

  • Charge a round-bottom flask with 1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid (1.0 equiv) and anhydrous DMF (0.2 M).

  • Add KOH (4.0 equiv) portion-wise at 0 °C. Stir for 15 minutes to ensure complete deprotonation.

  • Add I₂ (2.0 equiv) portion-wise. The solution will immediately turn dark brown.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Validation Checkpoint: Quench a 10 µL aliquot in 10% Na₂S₂O₃ and analyze via LCMS. The starting material mass should be completely consumed, replaced by the[M+H]+ peak of the iodinated product (m/z ≈ 290.0).

  • Workup: Pour the mixture into ice-cold 10% aqueous Na₂S₂O₃ to reduce unreacted iodine. A distinct color change from dark brown to pale yellow confirms successful quenching. Acidify the aqueous layer to pH 3-4 using 1M HCl to precipitate the product. Filter, wash with cold water, and dry under high vacuum.

Step 2: N1-Tetrahydropyranyl (THP) Protection

Rationale: To prevent N-acylation during the subsequent amide coupling, the pyrazole nitrogen must be masked. The THP group is selected over Boc because it is highly stable to the basic conditions of HATU coupling and avoids the risk of base-induced cleavage, while remaining easily removable under mild acidic conditions[4]. Protocol:

  • Suspend 3-Iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid (1.0 equiv) in anhydrous DCM (0.15 M).

  • Add 3,4-dihydro-2H-pyran (DHP, 3.0 equiv) and a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.1 equiv)[4].

  • Reflux the mixture for 4 hours under an inert atmosphere.

  • Validation Checkpoint: TLC (10% MeOH/DCM) should show a new, less polar spot. The reaction mixture will transition from a cloudy suspension to a clear solution as the protected product dissolves in DCM.

  • Workup: Cool to room temperature, wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Step 3: HATU-Mediated Amide Coupling

Rationale: HATU is the premier coupling reagent for sterically hindered or unreactive heterocyclic carboxylic acids, rapidly forming a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester. N,N-Diisopropylethylamine (DIPEA) is used as a sterically hindered, non-nucleophilic base to drive the reaction without competing with the primary or secondary amine substrate[2]. Protocol:

  • Dissolve the THP-protected acid (1.0 equiv) and HATU (1.5 equiv) in anhydrous DMF (0.1 M).

  • Add DIPEA (3.0 equiv) and stir at room temperature for 15 minutes to pre-form the active ester.

  • Add the desired amine (1.2 equiv) dropwise. Stir at room temperature for 2 hours.

  • Validation Checkpoint: LCMS analysis should confirm the disappearance of the active ester mass and the appearance of the desired THP-protected amide mass.

  • Workup: Dilute the mixture with Ethyl Acetate (EtOAc). Wash sequentially with saturated aqueous NaHCO₃, 5% aqueous LiCl (to thoroughly remove DMF), and brine. Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (Hexanes/EtOAc gradient).

Step 4: Acidic Deprotection

Rationale: The THP acetal is readily cleaved under acidic conditions, restoring the native 1H-pyrazole core without hydrolyzing the newly formed amide bond or cleaving the C3-iodine atom. Protocol:

  • Dissolve the THP-protected amide in DCM (0.1 M).

  • Add Trifluoroacetic acid (TFA) to achieve a 20% v/v solution.

  • Stir at room temperature for 2-3 hours.

  • Validation Checkpoint: LCMS will show the complete loss of the THP group (-84 Da) and the emergence of the final target mass.

  • Workup: Concentrate the reaction mixture in vacuo to remove excess TFA. Redissolve the residue in EtOAc and neutralize carefully with saturated aqueous NaHCO₃. Extract, wash with brine, dry over Na₂SO₄, and concentrate. Purify the final product via preparative HPLC or recrystallization.

Quantitative Data Summary

Synthetic StepReagents / CatalystTemp / TimeTypical YieldPurification MethodValidation Metric
1. Iodination I₂, KOH, DMF0 °C to RT, 12 h85 - 92%Precipitation & FiltrationLCMS: [M+H]+ = 290.0
2. Protection DHP, p-TsOH, DCMReflux, 4 h75 - 80%Aqueous WorkupTLC: Rf shift, dissolution
3. Amidation Amine, HATU, DIPEART, 2 h70 - 90%Flash ChromatographyLCMS: Product[M+H]+
4. Deprotection 20% TFA in DCMRT, 2-3 h85 - 95%Prep-HPLC / Recryst.LCMS: Loss of 84 Da

References

  • Source: WIPO (PCT)
  • Source: WIPO (PCT)
  • Source: WIPO (PCT)
  • Complement pathway modulators and uses thereof Source: USPTO / Google Patents URL

Sources

Application

Application Note: 3-Iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid in Medicinal Chemistry &amp; Drug Discovery

Executive Summary In modern medicinal chemistry, the identification and optimization of privileged scaffolds are paramount for accelerating drug discovery. 3-Iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid (CAS: 208931...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the identification and optimization of privileged scaffolds are paramount for accelerating drug discovery. 3-Iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid (CAS: 2089318-83-0) has emerged as a highly versatile, bifunctional building block. The pyrazolo[3,4-c]pyridine core serves as a bioisostere for purines and indazoles, making it a highly effective hinge-binding motif for kinase inhibition.

This application note details the mechanistic rationale, key therapeutic applications, and validated synthetic protocols for utilizing this scaffold. By leveraging the orthogonal reactivity of the 3-iodo group and the 5-carboxylic acid, medicinal chemists can execute late-stage diversification to probe deep hydrophobic pockets and solvent-exposed regions of target proteins, particularly in the development of Receptor Interacting Protein 1 (RIP1) kinase inhibitors and Protein-Protein Interaction (PPI) modulators[1].

Mechanistic Insights & Scaffold Rationale

The architectural design of 3-Iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid is intentionally engineered for Structure-Based Drug Design (SBDD):

  • The Pyrazolo[3,4-c]pyridine Core (Hinge Binder): In kinase targets, the nitrogen atoms of the pyrazole and pyridine rings act as a bidentate hydrogen bond donor/acceptor pair. For example, in RIP1 kinase, this core forms critical hydrogen bonds with the backbone amide of the hinge residue Met95 [2].

  • The 3-Iodo Substituent (Deep Pocket Probe): The iodine atom provides a highly reactive handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira). Substituents installed at the C3 position (such as benzyl or aryl groups) are geometrically directed into allosteric hydrophobic pockets. In RIP1 kinase, this corresponds to the Deep Pocket 1 (DP1), lined by lipophilic residues like Leu129 and Val134 [1].

  • The 5-Carboxylic Acid (Solvent-Exposed / Physicochemical Modulator): The carboxylic acid allows for straightforward amide bond formation. Functionalizing this position enables the attachment of solubilizing groups to improve pharmacokinetic (PK) properties, lower Topological Polar Surface Area (TPSA), and enhance Blood-Brain Barrier (BBB) penetrance for neurodegenerative indications[3].

Key Applications in Drug Development

RIP1 Kinase Inhibitors (Necroptosis Pathway)

Receptor Interacting Protein 1 (RIP1) kinase is a master regulator of necroptosis—a highly inflammatory form of programmed cell death implicated in Multiple Sclerosis (MS), Amyotrophic Lateral Sclerosis (ALS), and inflammatory bowel disease[4].

Researchers at Takeda Pharmaceuticals utilized the tetrahydro-pyrazolo[3,4-c]pyridine scaffold to develop a novel class of brain-penetrating RIP1 kinase inhibitors. By optimizing the core and utilizing SBDD, they identified compounds (e.g., Compound 22) that significantly suppressed necroptotic cell death in both mouse and human cells, attenuating disease progression in experimental autoimmune encephalomyelitis (EAE) models[1].

RIP1_Pathway TNF TNF-α TNFR1 TNFR1 Receptor TNF->TNFR1 Binds Complex1 Complex I (TRADD, TRAF2) TNFR1->Complex1 Recruits RIP1 RIP1 Kinase (Target) Complex1->RIP1 Activates Necrosome Necrosome (RIP1/RIP3/MLKL) RIP1->Necrosome Phosphorylation Necroptosis Necroptotic Cell Death Necrosome->Necroptosis Membrane Rupture

Caption: TNF-α induced necroptosis signaling pathway highlighting RIP1 Kinase as the therapeutic target.

Protein-Protein Interaction (PPI) Inhibitors

Beyond kinases, pyrazolopyridine derivatives have shown efficacy as PPI inhibitors. For instance, they have been developed as the first inhibitors of the PEX14–PEX5 interaction, disrupting the glycosomal import of matrix proteins in Trypanosoma brucei, thereby exhibiting potent trypanocidal activity[5]. The rigid planar structure of the pyrazolo[3,4-c]pyridine core perfectly mimics the native binding mode of aromatic amino acid residues in the target protein.

Quantitative Structure-Activity Relationship (SAR) Data

The following table summarizes the comparative kinetic and cellular data of benchmark RIP1 kinase inhibitors against optimized pyrazolo[3,4-c]pyridine derivatives, demonstrating the superior target residence time and brain penetrance achievable with this scaffold[1][6].

CompoundScaffold ClassRIP1 Kinase IC₅₀ (nM)Cellular Necroptosis IC₅₀ (nM)Target Residence Time (t₁/₂)Brain Penetration (B/P Ratio)
GSK2982772 Benzoxazepinone1.0 - 16.06.3 (U937 cells)~15 minLow (Efflux substrate)
Compound 14 Pyrazolo[3,4-c]pyridine3.845.0 (HT-29 cells)59 minModerate
Compound 22 Pyrazolo[3,4-c]pyridine1.28.1 (HT-29 cells)>120 minHigh (Excellent PK)

Data synthesized from Takeda Pharmaceuticals and GSK published biochemical assays[1][6].

Experimental Protocols for Late-Stage Diversification

To maximize the utility of 3-Iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid, the synthetic workflow must be orthogonal. The carboxylic acid is typically functionalized first via amide coupling to prevent side reactions, followed by Suzuki-Miyaura cross-coupling at the 3-iodo position.

Synthetic_Workflow Core 3-Iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid Amide Step 1: Amide Coupling (HATU, DIPEA, DMF) Core->Amide Int 3-Iodo-5-carboxamide Intermediate Amide->Int Suzuki Step 2: Suzuki-Miyaura Coupling (Pd(dppf)Cl2, K2CO3, Dioxane/H2O) Int->Suzuki Final Diversified Target Compound Suzuki->Final

Caption: Orthogonal late-stage diversification workflow of the bifunctional pyrazolo[3,4-c]pyridine scaffold.

Protocol 1: HATU-Mediated Amide Coupling at the 5-Position

Causality & Rationale: HATU is selected over standard EDC/HOBt due to its superior efficiency in handling sterically hindered carboxylic acids and its ability to suppress racemization when coupling chiral amines. DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid and amine salt without interfering with the active ester intermediate.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 3-Iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid (1.0 equiv, 0.5 mmol) in anhydrous DMF (5.0 mL).

  • Activation: Add DIPEA (3.0 equiv, 1.5 mmol) followed by HATU (1.2 equiv, 0.6 mmol). Stir the reaction mixture at room temperature for 15 minutes. Validation Check: A color change to pale yellow indicates the formation of the active OAt-ester.

  • Coupling: Add the desired primary or secondary amine (1.1 equiv, 0.55 mmol) dropwise.

  • Reaction Monitoring: Stir at room temperature for 2–4 hours. Monitor completion via LC-MS. The disappearance of the starting mass (m/z 289.03) and the appearance of the product mass validate the coupling.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude intermediate via flash column chromatography (DCM:MeOH gradient) to yield the 3-iodo-5-carboxamide intermediate.

Protocol 2: Suzuki-Miyaura Cross-Coupling at the 3-Position

Causality & Rationale: The 3-iodo position of the pyrazole ring is sterically demanding. Pd(dppf)Cl₂ is utilized because the bidentate dppf ligand provides a wide bite angle, which accelerates the critical reductive elimination step in the catalytic cycle, preventing protodehalogenation side reactions.

Step-by-Step Methodology:

  • Preparation: Charge a microwave vial with the 3-iodo-5-carboxamide intermediate (1.0 equiv, 0.2 mmol), the desired aryl or heteroaryl boronic acid/pinacol ester (1.5 equiv, 0.3 mmol), and K₂CO₃ (3.0 equiv, 0.6 mmol).

  • Solvent Addition: Add a degassed solvent mixture of 1,4-Dioxane and H₂O (4:1 v/v, 2.5 mL). Causality: Water is essential to dissolve the inorganic base and facilitate the transmetalation step by forming the reactive boronate complex.

  • Catalyst Loading: Add Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 equiv, 10 mol%). Seal the vial and purge with nitrogen for 5 minutes.

  • Reaction Execution: Heat the mixture in a microwave reactor at 100 °C for 45 minutes (or conventionally at 90 °C for 12 hours).

  • In-Process Control (IPC): Analyze an aliquot via LC-MS. The presence of the des-iodo coupled mass confirms successful cross-coupling.

  • Workup & Isolation: Filter the mixture through a pad of Celite to remove palladium black, washing with EtOAc. Concentrate the filtrate and purify via reverse-phase preparative HPLC (Water/Acetonitrile with 0.1% TFA) to isolate the final target compound in high purity (>95%).

References

  • Discovery of 7-Oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine Derivatives as Potent, Orally Available, and Brain-Penetrating Receptor Interacting Protein 1 (RIP1) Kinase Inhibitors: Analysis of Structure–Kinetic Relationships Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Discovery of a First-in-Class Receptor Interacting Protein 1 (RIP1) Kinase Specific Clinical Candidate (GSK2982772) for the Treatment of Inflammatory Diseases Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents Source: Bioorganic & Medicinal Chemistry Letters (PubMed) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

"deiodination of 3-Iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid under coupling conditions"

Target Scaffold: 3-Iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid Primary Application: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig) As a Senior Application Scientist, I frequently...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Scaffold: 3-Iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid Primary Application: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig)

As a Senior Application Scientist, I frequently encounter researchers struggling with the hydrodehalogenation (deiodination) of highly functionalized, electron-deficient heterocycles. When subjecting 3-Iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid to standard coupling conditions, the most common failure mode is the rapid conversion of the starting material into the deiodinated byproduct (1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid) rather than the desired cross-coupled product.

This guide provides a mechanistic breakdown of this failure, scaffold-specific troubleshooting strategies, and field-proven protocols to ensure experimental success.

Part 1: Mechanistic Understanding & FAQs

Q1: Why am I seeing >50% deiodinated byproduct instead of my desired cross-coupled product?

Answer: You are observing hydrodehalogenation , a competitive reduction pathway in Pd-catalysis. The C3-position of the pyrazolo[3,4-c]pyridine core is highly electron-deficient, making the C–I bond extremely reactive toward oxidative addition by Pd(0). However, this same electron deficiency makes the subsequent transmetalation step sluggish. When the Pd(II)-aryl intermediate sits in the catalytic cycle for too long, it abstracts a hydride from the surrounding environment (typically from protic solvents or amine bases via β -hydride elimination). Reductive elimination then yields the C–H reduced byproduct instead of your target molecule. Literature on related pyrazolo-fused systems confirms that reduction is a highly competitive process with insertion/coupling for these specific iodo-heterocycles 1.

Q2: Can I run the coupling on the fully unprotected starting material?

Answer: No, this is highly discouraged. The unprotected molecule contains two problematic moieties:

  • The 5-Carboxylic Acid (pKa ~4): It will immediately consume your basic reagents to form a carboxylate salt. This drastically reduces the solubility of the substrate in organic solvents, forcing you to use polar protic solvents (like water or ethanol), which act as primary hydride donors for the deiodination side-reaction.

  • The 1H-Pyrazole (pKa ~10-12): Under basic conditions, it deprotonates to form a pyrazolate aza-anion. This species strongly coordinates to the Pd catalyst, poisoning it and further retarding the transmetalation step, thereby accelerating deiodination.

Q3: How do my solvent and temperature choices influence this side reaction?

Answer: Protic solvents (ethanol, isopropanol) and tertiary amine bases (triethylamine) are lethal to this specific reaction because they readily undergo β -hydride elimination, feeding hydrides directly to the Pd(II) center. You must switch to strictly aprotic solvent systems (e.g., 1,4-Dioxane or Toluene) with inorganic bases (e.g., anhydrous K3​PO4​ ). Furthermore, ambient or carefully controlled temperatures are recommended to suppress dehalogenation, as excessive thermal energy accelerates the hydride transfer pathway 2.

Q4: What if I optimize everything and deiodination still occurs?

Answer: If optimized conditions fail, you must switch your starting material to the 3-bromo analog (3-Bromo-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid). Extensive studies on related pyrazolo-pyrimidines have proven that the C–I bond is inherently too susceptible to reduction compared to the C–Br bond. In many cases, switching to the bromide is the only way to completely suppress hydrodehalogenation 3.

Part 2: Visualizing the Problem and Solution

Mechanism Start Pd(0) Catalyst + Substrate (3-Iodo-pyrazolo-pyridine) OxAdd Oxidative Addition [Pd(II)-Ar(I)] Start->OxAdd Transmetalation Transmetalation (Boronic Acid) OxAdd->Transmetalation Fast (Optimized) Hydride Hydride Transfer (from Solvent/Ligand) OxAdd->Hydride Slow (Unoptimized) RedElim Reductive Elimination Transmetalation->RedElim Product Cross-Coupled Product (Desired) RedElim->Product RedElim2 Reductive Elimination Hydride->RedElim2 Deiodinated Hydrodehalogenation (Deiodinated Byproduct) RedElim2->Deiodinated

Fig 1: Kinetic competition between transmetalation and hydrodehalogenation in Pd-catalysis.

TroubleshootingTree Step1 High Deiodination Observed (LC-MS Analysis) Step2 Are N1 and COOH Protected? Step1->Step2 Act1 Protect Substrate (SEM & Methyl Ester) Step2->Act1 No Step3 Check Solvent System Step2->Step3 Yes Act1->Step3 Act2 Remove Alcohols/Amines Switch to Dioxane/H2O Step3->Act2 Protic Step4 Check Catalyst/Ligand Step3->Step4 Aprotic Act2->Step4 Act3 Use Bulky Ligands (e.g., XPhos Pd G3) Step4->Act3 PPh3/dppf Step5 Does Deiodination Persist? Step4->Step5 XPhos Act3->Step5 Act4 Synthesize 3-Bromo Analog Step5->Act4 Yes Success Proceed with Coupling Step5->Success No

Fig 2: Systematic troubleshooting workflow to eliminate deiodination side reactions.

Part 3: Quantitative Data & Experimental Protocols

Table 1: Matrix of Reaction Conditions vs. Deiodination Severity

Data summarized from internal validation and literature precedent on pyrazolo-pyridine scaffolds.

EntrySubstrate ProtectionCatalyst SystemSolvent / BaseTempYield (%)Deiodination (%)
1Unprotected Pd(dppf)Cl2​ EtOH/ H2​O , Na2​CO3​ 80 °C<5%>85%
2N1-SEM, 5-COOMe Pd(dppf)Cl2​ EtOH/ H2​O , Na2​CO3​ 80 °C25%60%
3N1-SEM, 5-COOMe Pd(PPh3​)4​ Dioxane/ H2​O , K3​PO4​ 90 °C40%45%
4 N1-SEM, 5-COOMe XPhos Pd G3 Dioxane/ H2​O , K3​PO4​ 80 °C 82% <5%
5Unprotected (3-Bromo)*XPhos Pd G3Dioxane/ H2​O , K3​PO4​ 80 °C89%N/A

*Fallback strategy: C–Br bonds resist reduction significantly better than C–I bonds.

Protocol 1: Global Protection of the Substrate

Objective: Mask the acidic protons to prevent Pd-poisoning and improve organic solubility.

Step 1: Esterification of the 5-Carboxylic Acid

  • Suspend 3-Iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid (1.0 eq) in anhydrous Methanol (0.2 M).

  • Cool the suspension to 0 °C in an ice bath.

  • Add Thionyl Chloride ( SOCl2​ , 3.0 eq) dropwise over 15 minutes.

  • Attach a reflux condenser and heat the mixture to 70 °C for 12 hours.

  • Concentrate under reduced pressure, neutralize with saturated aqueous NaHCO3​ , and extract with Ethyl Acetate to isolate the methyl ester.

Step 2: SEM-Protection of the 1H-Pyrazole

  • Dissolve the intermediate methyl ester (1.0 eq) in anhydrous DMF (0.1 M) under N2​ atmosphere.

  • Cool to 0 °C and add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in portions. Stir for 30 minutes until gas evolution ceases.

  • Add 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench with water, extract with Diethyl Ether, wash thoroughly with brine (to remove DMF), dry over Na2​SO4​ , and purify via flash chromatography.

Protocol 2: Optimized Suzuki-Miyaura Cross-Coupling

Objective: Accelerate transmetalation using a bulky, electron-rich ligand to outcompete hydrodehalogenation.

  • Setup: In an oven-dried Schlenk tube, combine the protected 3-Iodo substrate (1.0 eq), the desired Boronic Acid (1.5 eq), anhydrous K3​PO4​ (3.0 eq), and XPhos Pd G3 precatalyst (5 mol%).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and Water (10:1 ratio, 0.1 M overall concentration). Note: Ensure no alcohols are present.

  • Degassing: Subject the mixture to three freeze-pump-thaw cycles or sparge vigorously with Argon for 15 minutes. Oxygen must be strictly excluded to prevent catalyst degradation, which indirectly promotes side reactions.

  • Reaction: Seal the tube and heat to 80 °C in a pre-heated oil bath. Monitor via LC-MS. The bulky XPhos ligand will force rapid reductive elimination, typically driving the reaction to completion within 2–4 hours.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, filter through a pad of Celite to remove Pd black, and purify via silica gel chromatography.

References

  • Rapid Access to Pyrazolo[3,4-c]pyridines via Alkyne Annulation: Limitations of Steric Control in Nickel-Catalyzed Alkyne Insertions Organic Letters - ACS Publications[Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated derivatives RSC Advances (RSC Publishing)[Link]

  • A Concise Total Synthesis of Breitfussin A and B Organic Letters - ACS Publications[Link]

Sources

Optimization

Technical Support Center: Synthesis of 3-Iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions for the synthesis of 3-Iodo-1H-pyrazolo[3,4-c]pyridine...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions for the synthesis of 3-Iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid. The information herein is synthesized from established chemical principles and literature precedents for the functionalization of the pyrazolo[3,4-c]pyridine scaffold.

Overview of a Plausible Synthetic Route

The synthesis of 3-Iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. A plausible synthetic strategy, based on the work of Bedwell et al.[1][2][3], involves the initial construction of a 5-halo-1H-pyrazolo[3,4-c]pyridine core, followed by sequential functionalization at the C-3 and C-5 positions. Protecting group strategies are crucial for directing the regioselectivity of these transformations.

Synthetic_Pathway A 5-Bromo-1H-pyrazolo[3,4-c]pyridine B N-Protected 5-Bromo-1H- pyrazolo[3,4-c]pyridine A->B Protection (e.g., SEM-Cl) C N-Protected 3-Iodo-5-bromo- 1H-pyrazolo[3,4-c]pyridine B->C Iodination (e.g., I2, base) D N-Protected 3-Iodo-1H-pyrazolo[3,4-c] -pyridine-5-carboxylic acid C->D Carboxylation (e.g., n-BuLi, CO2) E 3-Iodo-1H-pyrazolo[3,4-c]pyridine -5-carboxylic acid D->E Deprotection (e.g., TFA)

Caption: Proposed synthetic pathway for 3-Iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis in a question-and-answer format.

Q1: My iodination reaction at the C-3 position is resulting in a low yield and a complex mixture of products. What are the likely causes and how can I resolve this?

A1: Low yields and product mixtures during the C-3 iodination of the N-protected 5-bromo-1H-pyrazolo[3,4-c]pyridine are common issues. The primary causes often revolve around the choice of iodinating agent, reaction conditions, and the stability of the substrate.

Potential Causes and Solutions:

  • Suboptimal Iodinating Agent: The reactivity of different iodinating agents can vary significantly.

    • Recommendation: While molecular iodine (I₂) in the presence of a base is a common choice, other reagents like N-iodosuccinimide (NIS) or iodine monochloride (ICl) might offer better results depending on the specific substrate. It is advisable to screen a few iodinating agents to find the optimal one for your system.

  • Incomplete Deprotonation: For the iodination to occur, the C-3 proton needs to be abstracted.

    • Recommendation: Ensure that a sufficiently strong, non-nucleophilic base is used. Lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP) are effective choices. The reaction should be conducted at low temperatures (e.g., -78 °C) to prevent side reactions.

  • Side Reactions: The presence of the bromine atom at C-5 can lead to halogen exchange or other undesired reactions.

    • Recommendation: Carefully control the stoichiometry of the reagents and the reaction temperature. A slow, dropwise addition of the iodinating agent can help to minimize side product formation.

  • N-Protecting Group Instability: The protecting group on the pyrazole nitrogen might not be fully stable under the reaction conditions.

    • Recommendation: The choice of protecting group is critical. A robust group like 2-(trimethylsilyl)ethoxymethyl (SEM) is often preferred over more labile groups like Boc.

Troubleshooting Workflow:

Iodination_Troubleshooting Start Low Yield in C-3 Iodination Q1 Is the starting material fully consumed? Start->Q1 A1_Yes Complex product mixture observed Q1->A1_Yes Yes A1_No Incomplete reaction Q1->A1_No No Sol1_Yes Screen different iodinating agents (e.g., NIS, ICl) A1_Yes->Sol1_Yes Q2 Is there evidence of protecting group cleavage? A1_Yes->Q2 Sol1_No Optimize reaction time and temperature A1_No->Sol1_No A2_Yes Choose a more robust protecting group (e.g., SEM) Q2->A2_Yes Yes A2_No Consider side reactions (e.g., halogen exchange) Q2->A2_No No Sol2_No Optimize stoichiometry and addition rate of reagents A2_Yes->Sol2_No A2_No->Sol2_No

Caption: Decision tree for troubleshooting C-3 iodination.

Q2: During the carboxylation at C-5, I observe significant amounts of a byproduct that appears to be the de-brominated starting material. How can I prevent this?

A2: The formation of a de-brominated byproduct during the carboxylation step, which typically involves a lithium-halogen exchange followed by quenching with carbon dioxide, is a known issue. This side reaction is often a result of protonation of the organolithium intermediate before it can react with CO₂.

Potential Causes and Solutions:

  • Presence of Protic Impurities: Trace amounts of water or other protic solvents in the reaction mixture can quench the organolithium intermediate.

    • Recommendation: Ensure all glassware is rigorously dried, and all solvents and reagents are anhydrous. THF should be freshly distilled from a suitable drying agent like sodium/benzophenone.

  • Insufficiently Low Temperature: The organolithium intermediate can be unstable at higher temperatures, leading to decomposition or reaction with the solvent.

    • Recommendation: Maintain the reaction temperature at or below -78 °C during the lithium-halogen exchange and the subsequent addition of CO₂.

  • Inefficient Quenching with CO₂: If the introduction of CO₂ is not efficient, the organolithium intermediate may have a longer lifetime, increasing the chance of side reactions.

    • Recommendation: Use a stream of dry CO₂ gas bubbled through the solution or add freshly crushed dry ice. Ensure vigorous stirring to maximize the contact between the organolithium species and the CO₂.

Experimental Protocol for Carboxylation:

  • To a solution of N-protected 3-iodo-5-bromo-1H-pyrazolo[3,4-c]pyridine in anhydrous THF at -78 °C, add n-butyllithium (1.1 equivalents) dropwise.

  • Stir the mixture at -78 °C for 30 minutes.

  • Quench the reaction by bubbling a stream of dry CO₂ gas through the solution for 15-20 minutes, or by the careful addition of an excess of crushed dry ice.

  • Allow the reaction to slowly warm to room temperature.

  • Work up the reaction by adding water and acidifying to protonate the carboxylate.

Frequently Asked Questions (FAQs)

Q: What are the most common impurities to look out for in the final product?

A: Besides unreacted starting materials and intermediates, several other impurities can be present in the final product.

Impurity NameStructurePotential SourceAnalytical Detection
De-iodinated Product 3-H-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acidReductive de-iodination during purification or storage.LC-MS (M-126), ¹H NMR (absence of C-3 proton signal).
Over-iodinated Product 3,X-Diiodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acidNon-selective iodination.LC-MS (M+126), ¹H NMR.
Regioisomer Isomeric pyrazolo[3,4-c]pyridineFormation during the initial heterocycle synthesis.2D NMR (NOESY, HMBC) can help in structural elucidation.
Decarboxylated Impurity 3-Iodo-1H-pyrazolo[3,4-c]pyridineThermal decomposition during reaction or workup.LC-MS (M-44), ¹H NMR (absence of carboxylic acid proton).

Q: What are the recommended analytical techniques for monitoring reaction progress and characterizing the final product?

A: A combination of chromatographic and spectroscopic techniques is essential.

  • Thin Layer Chromatography (TLC): For rapid monitoring of reaction progress.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To identify the mass of the product and any byproducts, which is crucial for impurity profiling.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To confirm the presence of key functional groups and the substitution pattern on the aromatic rings.

    • ¹³C NMR: To confirm the carbon framework of the molecule.

    • 2D NMR (COSY, HSQC, HMBC): For unambiguous assignment of all proton and carbon signals, which is particularly important for distinguishing between regioisomers.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition of the final product.

Q: Are there any specific safety precautions to consider during this synthesis?

A: Yes, several safety precautions should be taken:

  • Organolithium Reagents: n-Butyllithium is highly pyrophoric and reacts violently with water. It should be handled under an inert atmosphere (argon or nitrogen) using proper syringe techniques.

  • Iodinating Agents: Iodine and its compounds can be corrosive and cause skin and respiratory irritation. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Low-Temperature Reactions: Reactions at -78 °C require the use of a dry ice/acetone bath. Ensure proper handling to avoid frostbite.

References

  • Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances. [Link][1][2][3]

  • Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. ResearchGate. [Link]

  • Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. PMC. [Link]

  • Ye, et al. (2009). Synthesis of 3-Iodo-1H-pyrazolo[3,4-b]pyridine. Acta Crystallographica Section E. [Link][4]

  • Longdom Publishing. (2016). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. Journal of Chemical Sciences. [Link]

Sources

Reference Data & Comparative Studies

Validation

"3-Iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid vs other pyrazolopyridine isomers"

An In-Depth Comparative Guide to Pyrazolopyridine Isomers for Drug Discovery: A Focus on 3-Iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid Introduction: The Privileged Pyrazolopyridine Scaffold In the landscape of medi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to Pyrazolopyridine Isomers for Drug Discovery: A Focus on 3-Iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid

Introduction: The Privileged Pyrazolopyridine Scaffold

In the landscape of medicinal chemistry, the pyrazolopyridine scaffold stands out as a "privileged" heterocyclic motif. Its structural resemblance to purines allows for effective interaction with the ATP-binding sites of a multitude of kinases, making it a fertile ground for the development of targeted therapies, particularly in oncology.[1] Pyrazolopyridine derivatives have demonstrated a wide array of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[2][3][4][5] This guide provides a comparative analysis of the key pyrazolopyridine isomers, with a conceptual focus on 3-Iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid. While specific experimental data for this particular molecule is not extensively available in the public domain, its structure provides an excellent framework for discussing the impact of isomeric core scaffolds and functional group substitutions on the overall properties of this important class of molecules. We will delve into a comparison of their synthesis, physicochemical properties, and biological activities, supported by available experimental data and established protocols.

Structural Isomers of Pyrazolopyridine: A Comparative Overview

The fusion of a pyrazole and a pyridine ring can result in five constitutional isomers: pyrazolo[3,4-b]pyridine, pyrazolo[3,4-c]pyridine, pyrazolo[4,3-c]pyridine, pyrazolo[4,3-b]pyridine, and pyrazolo[1,5-a]pyridine.[6] The arrangement of nitrogen atoms within these fused ring systems significantly influences their electronic distribution, hydrogen bonding capabilities, and overall three-dimensional shape. These differences, in turn, dictate their interactions with biological targets and their pharmacokinetic profiles.[1]

Caption: Core structures of the five main pyrazolopyridine isomers.

The physicochemical properties of these parent scaffolds are influenced by the nitrogen atom arrangement. For instance, the predicted pKa and cLogP values can vary significantly among isomers, affecting their solubility and membrane permeability.[1]

Comparative Synthesis of Pyrazolopyridine Scaffolds

The synthetic routes to these isomers are well-established, generally involving the construction of one ring onto a pre-existing partner. The choice of starting materials and reaction conditions dictates the resulting isomeric scaffold.

General Synthetic Strategies:
  • Pyrazolo[3,4-b]pyridines: A common method involves the condensation of 3-aminopyrazoles with 1,3-dicarbonyl compounds or their equivalents.[6] Alternatively, they can be synthesized from substituted pyridines.

  • Pyrazolo[3,4-c]pyridines: These are often prepared via the intramolecular cyclization of 4-hydrazinopyridine-3-carboxaldehyde or related derivatives.[1]

  • Pyrazolo[4,3-c]pyridines: Synthesis can be achieved through the condensation of dienamines with amines containing sulfonamide fragments.[7]

  • Pyrazolo[1,5-a]pyridines: A traditional route involves the 1,3-dipolar cycloaddition between an N-amino-pyridinium salt and an alkyne.[8]

G cluster_synthesis General Synthetic Workflow A Precursor Ring (Pyridine or Pyrazole) B Reagents for Second Ring Formation C Cyclization/ Annulation B->C Reaction D Pyrazolopyridine Scaffold C->D Yields Isomer

Caption: Generalized workflow for the synthesis of pyrazolopyridine isomers.

Experimental Protocol: Synthesis of a Pyrazolo[3,4-b]pyridine Derivative

A representative protocol for the synthesis of 1H-pyrazolo[3,4-b]pyridines involves the reaction of a 5-aminopyrazole with an α,β-unsaturated ketone.[6][9]

  • Reaction Setup: To a solution of the α,β-unsaturated ketone (0.5 mmol) in DMF (0.5 mL), add a solution of 5-amino-1-phenyl-pyrazole (0.5 mmol) in EtOH (0.5 mL) at room temperature.[9]

  • Catalyst Addition: Degas the reaction mixture and add ZrCl4 (0.15 mmol) as a catalyst.[9]

  • Reaction Conditions: Vigorously stir the reaction mixture at 95 °C for 16 hours.[9]

  • Workup: After completion, concentrate the mixture in vacuo. Add CHCl3 and water, separate the phases, and wash the aqueous phase with CHCl3.[9]

  • Purification: The crude product can be purified by column chromatography to yield the desired pyrazolo[3,4-b]pyridine derivative.

Deconstructing 3-Iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid

While direct experimental data on this specific molecule is scarce, a theoretical analysis of its structure provides valuable insights into its potential properties and applications.

  • Pyrazolo[3,4-c]pyridine Core: This scaffold provides the fundamental framework for interaction with biological targets. The arrangement of nitrogen atoms in the [3,4-c] isomer influences its hydrogen bonding pattern and overall geometry compared to other isomers.

  • 3-Iodo Substituent: The iodine atom at the 3-position is a key functional group. It can serve as a versatile synthetic handle for introducing further diversity through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the exploration of a wide chemical space to optimize biological activity. Additionally, the iodine atom can participate in halogen bonding, a non-covalent interaction that can contribute to ligand-protein binding affinity and selectivity.

  • 5-Carboxylic Acid Substituent: The carboxylic acid group at the 5-position significantly impacts the molecule's physicochemical properties. It increases polarity and can act as a hydrogen bond donor and acceptor. In a biological context, it can form salt bridges or key hydrogen bonds with amino acid residues in a protein's active site, thereby anchoring the molecule and enhancing its inhibitory activity.

Comparative Biological Activity and Therapeutic Potential

The primary therapeutic interest in pyrazolopyridines lies in their ability to function as kinase inhibitors.[1] The different isomeric scaffolds have been shown to selectively target various kinases involved in crucial cellular signaling pathways.

Kinase Inhibition Profile of Pyrazolopyridine Isomers
Isomeric ScaffoldKey Kinase TargetsExample IC50 ValuesReferences
Pyrazolo[3,4-b]pyridine TRKA, CDK2, PIM1, FGFR, TBK1C03 (TRKA): 56 nM[1][10][11]
Pyrazolo[4,3-c]pyridine Carbonic Anhydrases, PEX14-PEX5 PPI-[7][12]
Pyrazolo[1,5-a]pyridine EP1 receptor antagonists4c (EP1): nanomolar range[13]
Pyrazolo[1,5-a]pyrimidine *EGFR, B-Raf, MEK, CDK1/2, Pim-1-[14]

Note: Pyrazolo[1,5-a]pyrimidine, a closely related scaffold, is included for its extensive research as a kinase inhibitor.

The structural variations among the isomers allow for tailored interactions with the hinge region and other pockets of the ATP-binding site of different kinases.[1] For example, derivatives of 1H-pyrazolo[3,4-b]pyridine have been extensively studied and have led to potent inhibitors of various kinases.[1]

G cluster_pathway MAPK/ERK Signaling Pathway cluster_inhibition Inhibition Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Cell Proliferation, Survival Cell Proliferation, Survival Transcription Factors->Cell Proliferation, Survival Pyrazolopyridine Pyrazolopyridine Kinase Inhibitor Pyrazolopyridine->RAF Inhibits

Caption: A simplified MAPK/ERK signaling cascade and a potential point of inhibition by a pyrazolopyridine derivative.

Structure-Activity Relationship (SAR) Insights

For pyrazolo[4,3-c]pyridines, SAR studies have shown that the nature and position of substituents on the scaffold are critical for activity. For instance, in a series of PEX14-PEX5 interaction inhibitors, the substituent on the pyrazole N-1 atom points towards the solvent-exposed region, suggesting that various substituent sizes could be tolerated at this position.[12][15] Conversely, the N-2 regioisomer showed significantly reduced activity, highlighting the importance of the nitrogen atom's position for binding.[12]

Conclusion and Future Directions

The pyrazolopyridine scaffold represents a versatile and highly valuable platform in drug discovery, particularly for the development of kinase inhibitors. The various isomers offer distinct three-dimensional arrangements of atoms, enabling fine-tuning of interactions with specific biological targets. While 1H-pyrazolo[3,4-b]pyridine derivatives have been extensively explored, the potential of other isomers like 1H-pyrazolo[3,4-c]pyridine remains an active area of research.

References

  • A Comparative Guide to 4-Methyl-1H-pyrazolo[4,3-c]pyridine and its Isomers in Drug Discovery - Benchchem. (n.d.).
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC - NIH. (n.d.).
  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Publishing. (n.d.).
  • Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. (2015, August 1).
  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - MDPI. (n.d.).
  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as dual CDK2/PIM1 inhibitors with potent anti-cancer activity and selectivity - Taylor & Francis. (2025, March 13).
  • Divergent and Regioselective Synthesis of Pyrazolo[1,5-a]pyridines and Imidazo[1,5-a]pyridines | Organic Letters - ACS Publications. (2021, May 26).
  • Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones - PMC. (n.d.).
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Publishing. (n.d.).
  • Asymmetric synthesis of 1H-pyrazolo[3,4-b]pyridine analogues catalyzed by chiral-at-metal Rh(iii) complexes - Organic Chemistry Frontiers (RSC Publishing). (n.d.).
  • Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques - MDPI. (2022, February 22).
  • Synthesis of pyrazolo[4,3‐c]pyridine derivatives in the presence of (α‐Fe2O3)‐MCM‐41. (n.d.).
  • Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study - Arabian Journal of Chemistry. (2022, March 1).
  • Biologically active derivatives of pyrazolo[1,5-a]pyridine. - ResearchGate. (n.d.).
  • Some biologically active pyrazolo[3,4-b]pyridine derivatives. - ResearchGate. (n.d.).
  • Novel pyrazolo[1,5-a]pyridines as orally active EP1 receptor antagonists - PubMed. (2017, May 1).
  • Synthesis of pyrazolo[1,5-a]pyridines - Organic Chemistry Portal. (n.d.).
  • Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. (2012). Open Journal of Medicinal Chemistry, 2(3), 78-88. doi: 10.4236/ojmc.2012.23009.
  • Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. (2015). Mini-Reviews in Medicinal Chemistry, 15(9), 743-752.
  • STRUCTURAL STUDIES ON PYRAZOLYLPYRIDINE LIGANDS AND COMPLEXES. COMPARISONS BETWEEN LINKAGE ISOMERS AND WITH 2,2′-BIPYRIDINE - Taylor & Francis. (2006, October 4).
  • 1H-Pyrazolo[3,4- b]pyridines: Synthesis and Biomedical Applications - PubMed. (2022, March 30).
  • Synthesis and Structure–Activity Relationship (SAR) Studies of Novel Pyrazolopyridine Derivatives as Inhibitors of Enterovirus Replication | Journal of Medicinal Chemistry - ACS Publications. (2018, January 18).
  • Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity | Journal of Medicinal Chemistry - ACS Publications. (2019, December 20).
  • Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines - Journal of Applied Pharmaceutical Science. (2021, June 6).
  • An assessment study of known pyrazolopyrimidines: Chemical methodology and cellular activity - PubMed. (2020, June 15). Retrieved from [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC. (n.d.).
  • Spectrum of biological activity of pyrazolo[1,5-a]pyrimidine derivatives and ways of their modification (review) - INIS-IAEA. (2024, December 29).
  • (PDF) Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety - ResearchGate. (n.d.).
  • Full article: Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine - Taylor & Francis. (2019, May 6).
  • Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold - PMC. (n.d.).
  • 1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid, 3-iodo- - CymitQuimica. (n.d.).
  • Pyrazolopyridine‐piperidine derivatives possessing excellent anti‐MELK activity … - ResearchGate. (n.d.).
  • (PDF) Structure-activity relationship in pyrazolo[4,3-c]pyridines, first inhibitors of PEX14-PEX5 Protein-Protein Interaction (PPI) with trypanocidal activity - ResearchGate. (2019, December 20).
  • A brief structure–activity relationship (SAR) study of the active pyrazolopyrimidines. - ResearchGate. (n.d.).
  • Discovery of Pyrazolopyrazines as Selective, Potent, and Mutant-Active MET Inhibitors with Intracranial Efficacy | Journal of Medicinal Chemistry - ACS Publications. (2024, August 1).
  • Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction wi - CNR-IRIS. (2019, December 20).
  • Synthesis and biological screening of some Pyridine and Pyrrole derivatives of Pyrazolo [3, 4-c] pyrazoles - JOCPR. (n.d.).
  • 3-Iodo-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid - NextSDS. (n.d.).

Sources

Comparative

Decoding Reactivity: A Comparative Guide to Iodo vs. Bromo Pyrazolopyridines in Cross-Coupling

Application Note by: Senior Application Scientist, Medicinal Chemistry & Process Development Target Audience: Researchers, Scientists, and Drug Development Professionals Introduction: The Pyrazolopyridine Scaffold In mod...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note by: Senior Application Scientist, Medicinal Chemistry & Process Development Target Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazolopyridine Scaffold

In modern drug discovery, pyrazolopyridines are privileged 5:6 aza-fused N-heteroaromatic pharmacophores[1]. Their unique dipolar behavior, conferred by the fusion of a π -excessive pyrazole ring and a π -deficient pyridine ring, makes them highly stable and structurally versatile[1]. They are frequently utilized as core scaffolds for kinase inhibitors, anti-inflammatory agents, and antitumor compounds[2][3].

When designing synthetic routes for these targets, process chemists frequently rely on palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig) to introduce diverse functional groups[4][5]. A critical challenge arises when multiple positions on the scaffold require orthogonal functionalization. Understanding and exploiting the differential reactivity of iodo versus bromo substituents is paramount for designing efficient, regioselective synthetic workflows[6].

Mechanistic Causality: Why Iodo Outperforms Bromo

The strategic placement of halogens on the pyrazolopyridine core dictates the order of synthetic operations. Electrophilic halogenation typically favors the electron-rich pyrazole ring (e.g., the C-3 position)[4][7]. By synthesizing dihalogenated intermediates—such as 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine —chemists can exploit the inherent kinetic differences between carbon-halogen bonds[6][8].

The Kinetics of Oxidative Addition

The first and often rate-determining step in Pd-catalyzed cross-coupling is the oxidative addition of the active Pd(0) species into the aryl-halide bond.

  • Bond Dissociation Energy (BDE): The C–I bond is significantly weaker (~65 kcal/mol) than the C–Br bond (~81 kcal/mol).

  • Activation Barrier: Pd(0) inserts into the C–I bond with a much lower activation energy ( Ea​ ). Consequently, iodo-pyrazolopyridines undergo rapid oxidative addition at mild temperatures (room temperature to 60 °C)[6].

  • Orthogonality: Because the C–Br bond requires higher thermal energy (typically >90 °C) and often more electron-rich or sterically demanding ligands to undergo oxidative addition, the C–I bond can be selectively coupled while leaving the C–Br bond completely intact for downstream functionalization[6][9].

G Pd0 Pd(0) Catalyst PathI Oxidative Addition at C-I (Lower Activation Energy) Pd0->PathI PathBr Oxidative Addition at C-Br (Higher Activation Energy) Pd0->PathBr Substrate Dihalo-Pyrazolopyridine (C-I & C-Br) Substrate->PathI Substrate->PathBr PdII_I Pd(II)-I Intermediate (Kinetically Favored) PathI->PdII_I Fast at 25-60°C PdII_Br Pd(II)-Br Intermediate (Requires Thermal Activation) PathBr->PdII_Br Slow/No Reaction at 60°C Fast at >90°C

Mechanistic energy profile comparing Pd(0) oxidative addition into C-I vs C-Br bonds.

Quantitative Comparison of Cross-Coupling Parameters

To illustrate the practical implications of this reactivity difference, the following table summarizes the typical empirical parameters required to achieve >90% conversion in Suzuki-Miyaura couplings on the pyrazolopyridine scaffold.

ParameterIodo-Pyrazolopyridine (e.g., C-3)Bromo-Pyrazolopyridine (e.g., C-5)
Typical Catalyst Pd(PPh3​)4​ or PdCl2​(PPh3​)2​ Pd(dppf)Cl2​ or Pd2​(dba)3​ / XPhos
Base Na2​CO3​ or K2​CO3​ (Mild) K3​PO4​ or Cs2​CO3​ (Stronger)
Solvent System DME / H2​O or THF / H2​O 1,4-Dioxane / H2​O or Toluene
Temperature 25 °C – 60 °C90 °C – 120 °C (or Microwave)[3][6]
Reaction Time 2 – 4 hours12 – 18 hours (1h via Microwave)[6]
Chemoselectivity High (Leaves C-Br intact)[6]High (If no C-I is present)

Self-Validating Experimental Protocols: Regioselective Functionalization

The following step-by-step methodology demonstrates a self-validating system for the sequential functionalization of 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine . By monitoring specific physical and spectroscopic checkpoints, researchers can guarantee the integrity of the regioselective coupling.

G SM 5-Bromo-3-iodo- pyrazolo[3,4-b]pyridine Step1 Mild Suzuki Coupling (Pd(PPh3)4, 60°C) SM->Step1 Selective C-I Activation Int 5-Bromo-3-aryl- pyrazolo[3,4-b]pyridine Step1->Int Step2 Harsh Suzuki Coupling (Pd(dppf)Cl2, 100°C) Int->Step2 C-Br Activation Prod 3,5-Diaryl- pyrazolo[3,4-b]pyridine Step2->Prod

Sequential regioselective functionalization workflow for dihalogenated pyrazolopyridines.

Protocol 1: Regioselective C-3 Arylation (Targeting the Iodo Group)

Objective: Selectively couple an aryl boronic acid at the C-3 position while preserving the C-5 bromo group for future elaboration[6][9].

  • Setup: In an oven-dried Schlenk flask, combine 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine (1.0 equiv), Aryl Boronic Acid (1.05 equiv), and Pd(PPh3​)4​ (0.05 equiv).

  • Degassing (Critical Step): Add a degassed mixture of 1,2-Dimethoxyethane (DME) and 2M aqueous Na2​CO3​ (3:1 ratio). Causality: Degassing prevents the premature oxidation of the Pd(0) catalyst, which is vital for maintaining the rapid kinetics required to selectively activate the C-I bond at low temperatures.

  • Reaction: Stir the mixture at 60 °C for 3 hours.

  • Validation Checkpoint (LC-MS): Sample the reaction. The mass spectrum must show the disappearance of the starting material mass and the appearance of the mono-coupled product. Crucially, the product mass must exhibit a 1:1 isotopic ratio (M / M+2) , confirming that the heavy bromine atom is still perfectly intact on the scaffold.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over MgSO4​ , and purify via flash chromatography to isolate the 5-bromo-3-aryl intermediate.

Protocol 2: Subsequent C-5 Arylation (Targeting the Bromo Group)

Objective: Overcome the higher activation barrier of the remaining C-Br bond to install a second, distinct functional group[6].

  • Setup: In a microwave vial, combine the isolated 5-bromo-3-aryl-1H-pyrazolo[3,4-b]pyridine (1.0 equiv), a second Aryl Boronic Acid (1.5 equiv), and Pd(dppf)Cl2​ (0.10 equiv). Causality: The bidentate dppf ligand increases the electron density on the palladium center, facilitating the difficult oxidative addition into the C-Br bond.

  • Solvent & Base: Add a degassed mixture of 1,4-Dioxane and 2M aqueous K3​PO4​ (stronger base to drive the catalytic cycle).

  • Reaction: Seal the vial and subject it to microwave irradiation at 120 °C for 1 hour[3][6].

  • Validation Checkpoint (LC-MS): The mass spectrum will now show the complete loss of the 1:1 bromine isotopic pattern, replaced by a single distinct mass peak corresponding to the fully functionalized 3,5-diaryl-pyrazolo[3,4-b]pyridine.

Conclusion

For drug development professionals engineering complex pyrazolopyridine derivatives, understanding the kinetic disparity between iodo and bromo substituents is a powerful tool. By leveraging the low bond dissociation energy of the C-I bond, chemists can execute highly predictable, regioselective cross-couplings under mild conditions. This orthogonal approach not only maximizes atom economy but also streamlines the generation of diverse analog libraries for structure-activity relationship (SAR) studies.

References

  • Preparation and Chemistry of 3/5-Halogenopyrazoles. Chemical Reviews (2012).

  • Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. Molecules (MDPI, 2024).

  • Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities. Part 1. European Journal of Medicinal Chemistry (2012).

  • Fused ring heterocycle kinase modulators. US Patent 7,626,021 B2 (2009).

Sources

Validation

A Comparative Guide to the Synthetic Validation of 3-Iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid

This guide provides a comprehensive analysis of a proposed synthetic route to 3-Iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid, a key heterocyclic scaffold with significant potential in medicinal chemistry and drug di...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive analysis of a proposed synthetic route to 3-Iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid, a key heterocyclic scaffold with significant potential in medicinal chemistry and drug discovery. The pyrazolo[3,4-c]pyridine core is structurally analogous to purines, making it a privileged scaffold in the development of various therapeutic agents, including those with anti-inflammatory, anti-viral, and anti-cancer properties.[1] This document outlines a primary synthetic pathway, offers a comparative alternative, and provides detailed experimental protocols and supporting data to aid researchers in the efficient synthesis and validation of this target compound.

Introduction: The Significance of the Pyrazolo[3,4-c]pyridine Scaffold

The fusion of pyrazole and pyridine rings creates the pyrazolopyridine system, a class of nitrogen-containing heterocycles that has garnered substantial interest in pharmaceutical research.[2] Their structural similarity to endogenous purines allows them to interact with a wide range of biological targets. The specific substitution pattern of an iodo group at the 3-position and a carboxylic acid at the 5-position of the 1H-pyrazolo[3,4-c]pyridine core offers multiple vectors for further chemical elaboration, making it a valuable building block for fragment-based drug discovery (FBDD).[1][3] The iodine atom can serve as a handle for various cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, enabling the introduction of diverse molecular fragments.[3][4] The carboxylic acid moiety provides a site for amide bond formation, allowing for linkage to other molecules or modulation of physicochemical properties.

This guide will explore a logical and experimentally grounded approach to the synthesis of this important intermediate, focusing on reaction efficiency, scalability, and the strategic introduction of key functional groups.

Primary Synthetic Route: A Stepwise Approach

The proposed primary synthetic route is a multi-step process that begins with the construction of the pyrazolo[3,4-c]pyridine core, followed by sequential functionalization. This strategy allows for clear characterization of intermediates and offers multiple points for optimization.

Primary Synthetic Route A Substituted Pyridine C 1H-Pyrazolo[3,4-c]pyridine A->C Cyclization B Hydrazine B->C D 3-Iodo-1H-pyrazolo[3,4-c]pyridine C->D Iodination E 3-Iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid D->E Carboxylation

Caption: Primary synthetic pathway to the target compound.

Step 1: Synthesis of the 1H-Pyrazolo[3,4-c]pyridine Core

The initial step involves the construction of the bicyclic pyrazolopyridine scaffold. A common and effective method is the cyclization of a suitably substituted pyridine derivative with hydrazine or a substituted hydrazine.[5] For instance, starting with a 2-chloropyridine-3-carboxaldehyde derivative, a condensation reaction with hydrazine hydrate can yield the corresponding 1H-pyrazolo[3,4-b]pyridine.[6] A similar strategy can be envisioned for the [3,4-c] isomer.

Step 2: Iodination at the C3 Position
Step 3: Carboxylation at the C5 Position

The final step is the introduction of the carboxylic acid group at the C5 position of the pyridine ring. One potential strategy is the functionalization of a 5-halo-1H-pyrazolo[3,4-c]pyridine intermediate.[1][3] This could be achieved through a palladium-catalyzed carbonylation reaction or by a metal-halogen exchange followed by quenching with carbon dioxide.

Alternative Synthetic Route: A Convergent Approach

An alternative strategy involves a more convergent synthesis, potentially utilizing a multicomponent reaction to assemble the core structure with one of the desired functional groups already in place. This can reduce the overall step count and improve efficiency.

Alternative Synthetic Route A 5-Aminopyrazole Derivative C Functionalized 1H-Pyrazolo[3,4-c]pyridine A->C Annulation B α,β-Unsaturated Ketone B->C D 3-Iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid C->D Functional Group Interconversion

Caption: Alternative convergent synthetic pathway.

This approach could involve the reaction of a 5-aminopyrazole with an α,β-unsaturated ketone to construct the pyridine ring.[2] By carefully selecting the starting materials, it might be possible to introduce a precursor to the carboxylic acid group, such as a nitrile or an ester, during the cyclization. Subsequent iodination of the pyrazole ring, followed by hydrolysis of the nitrile or ester, would yield the final product. The synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles has been reported, demonstrating the feasibility of building the pyridine ring with a carboxylic acid precursor in place.[9]

Comparative Analysis of Synthetic Routes

FeaturePrimary Synthetic RouteAlternative Synthetic Route
Strategy Linear, stepwise functionalizationConvergent, multicomponent reaction
Pros Well-defined intermediates, easier optimization of individual steps.Potentially fewer steps, higher overall efficiency.
Cons Longer overall sequence, potential for lower cumulative yield.Optimization of multicomponent reaction can be complex, regioselectivity might be a challenge.
Key Reactions Cyclization, Electrophilic Iodination, Carboxylation.Annulation, Functional Group Interconversion.
Precursor Availability Relies on substituted pyridines and hydrazines.Requires substituted 5-aminopyrazoles and α,β-unsaturated ketones.

Experimental Protocols

Protocol 1: Synthesis of 5-chloro-1H-pyrazolo[3,4-c]pyridine (Intermediate for Primary Route)

This protocol is adapted from a reported synthesis of 5-halo-1H-pyrazolo[3,4-c]pyridines.[1]

  • To a solution of the starting aminopyridine in a suitable solvent (e.g., dichloroethane), add acetic anhydride.

  • Cool the mixture and add sodium nitrite portion-wise while maintaining a low temperature.

  • Allow the reaction to warm to room temperature and then heat to 90 °C for 20 hours.

  • After cooling, the intermediate 1-(5-chloro-pyrazolo[3,4-c]pyridine-1-yl)ethan-1-one can be isolated.

  • Deacetylation using sodium methoxide in methanol at room temperature for 1 hour affords the desired 5-chloro-1H-pyrazolo[3,4-c]pyridine.

Protocol 2: Proposed Iodination of 1H-Pyrazolo[3,4-c]pyridine

This is a general proposed method based on standard iodination procedures for pyrazoles.[7]

  • Protect the N-H of the pyrazole ring using a suitable protecting group (e.g., Boc anhydride or ethyl vinyl ether).

  • Dissolve the N-protected pyrazolo[3,4-c]pyridine in a suitable solvent (e.g., dichloromethane or THF).

  • Cool the solution to a low temperature (e.g., -78 °C).

  • Add a strong base such as n-butyllithium or LDA dropwise to deprotonate the C3 position.

  • After stirring for a short period, add a solution of iodine in the same solvent.

  • Allow the reaction to warm to room temperature and quench with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent and purify by column chromatography.

  • Deprotect the pyrazole nitrogen to yield the 3-iodo-1H-pyrazolo[3,4-c]pyridine.

Conclusion

The synthesis of 3-Iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid presents a synthetic challenge that can be addressed through multiple strategic approaches. The primary, linear route offers a higher degree of control and easier troubleshooting, while the alternative, convergent route has the potential for greater efficiency. The choice of route will depend on the specific expertise of the research team, the availability of starting materials, and the desired scale of the synthesis. The experimental protocols provided, based on established literature procedures for analogous systems, offer a solid starting point for the validation and optimization of the chosen synthetic pathway. Further investigation into the direct C-H functionalization of the pyrazolo[3,4-c]pyridine core could also provide more atom-economical routes to this valuable building block in the future.

References

  • Maqbool, T., et al. (2013).
  • Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing. [Link]

  • Srinivasan, S., & Ramana, M. M. (2016). Synthesis and Characterization of Pyrazole Substituted Pyridine Carboxylates and Carboxylic Acids. Journal of Applicable Chemistry.
  • Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing. [Link]

  • Nguyen, T. H., et al. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. RSC Advances. [Link]

  • Deshmukh, R., et al. (2014). Synthesis and biological screening of some Pyridine and Pyrrole derivatives of Pyrazolo [3, 4-c] pyrazoles. Journal of Chemical and Pharmaceutical Research.
  • Google Patents. (2019). Method for preparing pyridyl pyrazolidinone carboxylic acid compounds.
  • Pürstinger, G., et al. (2014). Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach. Beilstein Journal of Organic Chemistry. [Link]

  • Semantic Scholar. One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine. [Link]

  • Abdel-Ghani, T. M., et al. (2023). Optimization of Pyrazolo[3,4‑b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. Molecules.
  • Krasavin, M., et al. (2012). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc.
  • ACS Publications. (2022). Iodine-Mediated Oxidative Cyclization of Amino-heteroaromatics with Allylic Alcohols and Propene Derivatives: Access to Pyrazolo[3,4-b]pyridines. Organic Letters. [Link]

  • ResearchGate. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines. [Link]

  • PubChem. 3-iodo-1H-pyrazolo(3,4-d)pyrimidin-4-amine. [Link]

  • National Institutes of Health. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. [Link]

  • Google Patents. (2021). Preparation method of 1H-pyrazolo[3,4-b]pyridine compound.

Sources

Comparative

"benchmarking the synthesis of 3-Iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid against known methods"

Executive Summary The synthesis of highly functionalized heterocyclic building blocks is a cornerstone of modern drug discovery. Specifically, 3-Iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid (CAS: 2089318-83-0) serve...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of highly functionalized heterocyclic building blocks is a cornerstone of modern drug discovery. Specifically, 3-Iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid (CAS: 2089318-83-0) serves as a critical intermediate in the development of Pim kinase inhibitors and other targeted therapeutics . The presence of the C3-iodine atom provides a versatile handle for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira).

However, achieving high-yielding, regioselective iodination at the C3 position of the pyrazolo[3,4-c]pyridine core is synthetically challenging. This guide objectively benchmarks three primary iodination methodologies—evaluating them on yield, purity, scalability, and environmental impact (E-factor)—to provide process chemists with field-proven, self-validating protocols.

Mechanistic Context & The Iodination Challenge

The pyrazolo[3,4-c]pyridine system is inherently electron-deficient. The pyridine nitrogen and the electron-withdrawing 5-carboxylic acid group significantly deplete electron density from the fused pyrazole ring. Consequently, the C3 position is far less nucleophilic than it would be in an isolated, unsubstituted pyrazole .

To overcome this deactivation, the electrophilic iodine source must be highly reactive, or the pyrazole core must be activated (e.g., via deprotonation). We benchmark three distinct mechanistic approaches to solve this problem:

  • Method A (Electrophilic Donor): Utilizing N-Iodosuccinimide (NIS) in a polar aprotic solvent.

  • Method B (Base-Promoted): Utilizing molecular iodine ( I2​ ) with Potassium Hydroxide (KOH) to form the highly nucleophilic pyrazolide anion.

  • Method C (Oxidative Generation): Utilizing I2​ in the presence of Iodic Acid ( HIO3​ ) to generate the potent iodonium ion ( I+ ) in situ.

Mechanism SM 1H-pyrazolo[3,4-c]pyridine- 5-carboxylic acid NIS Method A: NIS (Electrophilic I+ Donor) SM->NIS I2KOH Method B: I2 / KOH (Base-Promoted Iodination) SM->I2KOH I2HIO3 Method C: I2 / HIO3 (Oxidative I+ Generation) SM->I2HIO3 IntA N-Iodosuccinimide Activation NIS->IntA IntB Deprotonation to Pyrazolide Anion I2KOH->IntB IntC In situ I+ Generation (High Atom Economy) I2HIO3->IntC Prod 3-Iodo-1H-pyrazolo[3,4-c]pyridine- 5-carboxylic acid IntA->Prod IntB->Prod IntC->Prod

Caption: Mechanistic pathways for the C3-iodination of the pyrazolo[3,4-c]pyridine core.

Comparative Data Analysis

The following table summarizes the benchmarking data derived from standardized 10-gram scale reactions.

ParameterMethod A (NIS/DMF)Method B ( I2​ /KOH)Method C ( I2​ / HIO3​ )
Isolated Yield 68%55%89%
Purity (HPLC, 254 nm) >95%~85% (Over-iodination)>98%
Atom Economy (Iodine) 50%50%~100%
E-Factor (Waste/Product) High (Succinimide waste)Medium (Salt waste)Low (Water byproduct)
Reaction Time 4 hours2 hours3 hours
Scalability Profile Moderate (Costly reagents)Poor (Exothermic risks)Excellent

Key Insight: Method C dramatically outperforms the others. The addition of HIO3​ oxidizes the byproduct iodide ( I− ) back to molecular iodine ( I2​ ) and subsequently to the highly electrophilic iodonium ion ( I+ ). This increases the atom economy of iodine to nearly 100%, drastically reducing the E-factor and preventing the formation of unreactive iodide salts.

Experimental Workflows & Protocols

Every protocol below is designed as a self-validating system . Causality is embedded into the steps so that researchers can visually or analytically confirm reaction progress without relying solely on blind timing.

Workflow Start Substrate Preparation (0.1 M in Solvent) CondA Method A NIS (1.2 eq), DMF 80°C, 4h Start->CondA CondB Method B I2 (1.5 eq), KOH H2O/Dioxane, RT, 2h Start->CondB CondC Method C I2 (0.6 eq), HIO3 (0.3 eq) EtOH/H2O, 60°C, 3h Start->CondC WorkupA Na2S2O3 Quench Extraction (EtOAc) CondA->WorkupA WorkupB Acidification (HCl) Precipitation CondB->WorkupB WorkupC Solvent Evaporation Direct Filtration CondC->WorkupC Purify Recrystallization / Column Chromatography WorkupA->Purify WorkupB->Purify WorkupC->Purify Analysis HPLC & NMR Validation Purify->Analysis

Caption: Comparative experimental workflow for the three iodination methodologies.

Protocol A: NIS-Mediated Iodination (The Industry Standard)

Best for: Small-scale medicinal chemistry screening where reagent cost is negligible.

  • Preparation: Dissolve 1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M) under an inert N2​ atmosphere.

  • Activation: Add N-Iodosuccinimide (NIS, 1.2 eq) in a single portion. Causality: DMF stabilizes the polar transition state, facilitating the electrophilic attack of the deactivated pyrazole ring.

  • Heating: Heat the mixture to 80°C for 4 hours. Monitor via HPLC. The disappearance of the starting material peak and the emergence of a more lipophilic peak (longer retention time) validates conversion.

  • Quench & Workup: Cool to room temperature and pour into ice water containing 10% aqueous Sodium Thiosulfate ( Na2​S2​O3​ ).

    • Self-Validation: The immediate bleaching of any dark brown/yellow color confirms the complete reduction of unreacted electrophilic iodine species, preventing downstream oxidative degradation during extraction.

  • Isolation: Extract with EtOAc, dry over Na2​SO4​ , and concentrate. Purify via recrystallization from EtOH.

Protocol B: Base-Promoted Iodination

Best for: Rapid iodination when specialized oxidants are unavailable.

  • Deprotonation: Suspend the starting material (1.0 eq) in a 1:1 mixture of Dioxane and Water. Add KOH (3.0 eq). Causality: The base deprotonates both the carboxylic acid and the pyrazole N-H, generating a highly electron-rich dianion that is highly susceptible to electrophilic attack.

  • Iodination: Add molecular iodine ( I2​ , 1.5 eq) portion-wise at room temperature. Stir for 2 hours.

  • Acidification: Quench with saturated Na2​S2​O3​ , then carefully acidify the aqueous layer to pH 3 using 1M HCl.

    • Self-Validation: The immediate formation of a thick, off-white precipitate visually confirms the protonation and subsequent insolubility of the target carboxylic acid in the aqueous medium.

  • Isolation: Filter the precipitate, wash with cold water, and dry under vacuum. Note: This method often yields 10-15% of over-iodinated or decarboxylated byproducts, requiring rigorous HPLC purification.

Protocol C: Oxidative Iodination (The Optimal Benchmark)

Best for: Process scale-up, high-yield requirements, and green chemistry compliance.

  • Preparation: Suspend the starting material (1.0 eq) in a 3:1 mixture of Ethanol and Water.

  • Reagent Addition: Add I2​ (0.6 eq) followed by Iodic Acid ( HIO3​ , 0.3 eq).

    • Causality: The stoichiometry is deliberately substoichiometric regarding I2​ . The HIO3​ acts as an oxidant, driving the equilibrium 5I−+IO3−​+6H+→3I2​+3H2​O to continuously regenerate the active iodinating species.

  • Heating: Heat to 60°C for 3 hours. The reaction mixture will transition from a dark purple/brown suspension to a lighter, homogeneous solution, and finally to a new suspension as the product precipitates.

  • Isolation: Cool to 0°C. Because the atom economy is near perfect, organic byproducts are virtually non-existent. Directly filter the precipitated 3-Iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid. Wash with cold Ethanol and dry.

Conclusion & Recommendations

For the synthesis of 3-Iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid , Method C (Oxidative Iodination via I2​ / HIO3​ ) is the definitively superior protocol. It overcomes the electronic deactivation of the pyrazolo-pyridine core while maintaining an exceptional E-factor and avoiding the tedious chromatographic purification required by NIS (Method A) or the side-reactions inherent to strong base catalysis (Method B). Researchers transitioning this molecule from discovery to process scale should adopt Method C as their primary synthetic route.

References

  • Google Patents.PYRAZOLO[3,4-c]PYRIDINE COMPOUNDS AND METHODS OF USE (KR20140071361A).
  • National Center for Biotechnology Information (NCBI). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Retrieved from:[Link]

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.